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  • Product: 1-Cyclobutyl-2-(pyridin-2-yl)ethanone
  • CAS: 1125702-76-2

Core Science & Biosynthesis

Foundational

Structural Characterization of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone via Advanced NMR Spectroscopy

Executive Summary The structural elucidation of 1-cyclobutyl-2-(pyridin-2-yl)ethanone (C₁₁H₁₃NO) presents a unique analytical challenge. Beyond simple connectivity, this molecule belongs to the class of β -ketopyridines,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of 1-cyclobutyl-2-(pyridin-2-yl)ethanone (C₁₁H₁₃NO) presents a unique analytical challenge. Beyond simple connectivity, this molecule belongs to the class of β -ketopyridines, which are notorious for exhibiting complex dynamic behaviors in solution. As a Senior Application Scientist, I approach this molecule not merely as a static framework of atoms, but as a dynamic system governed by solvent-dependent keto-enol tautomerism. This whitepaper provides an in-depth, self-validating methodology for characterizing this compound using 1D, 2D, and Variable Temperature (VT) NMR spectroscopy, ensuring absolute confidence in structural assignments for drug development and synthetic applications.

Molecular Architecture & The Tautomeric Challenge

1-Cyclobutyl-2-(pyridin-2-yl)ethanone consists of a cyclobutyl ring attached to a carbonyl group, which is linked via a methylene bridge to the 2-position of a pyridine ring.

The critical analytical feature of this molecule is the highly acidic nature of the methylene protons bridging the carbonyl and the pyridine ring. In solution, this system exists in an equilibrium between the predominant keto form and a transient enol form . The enol tautomer is uniquely stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the basic pyridine nitrogen, forming a pseudo-six-membered ring[1]. This intramolecular hydrogen bond acts as a "configurational lock," which can lead to an unusually large enol content in non-polar solvents like CDCl₃ compared to polar, hydrogen-bond-disrupting solvents like DMSO-d₆[2]. Understanding and controlling this activation is crucial, as it dictates the molecule's chemoselective reactivity in downstream synthetic or biological environments[3].

Tautomerism Keto Keto Tautomer (Favored in DMSO-d6) Enol Z-Enol Tautomer (Intramolecular H-Bond) Keto->Enol Non-polar (CDCl3) Enol->Keto Polar / Heat

Fig 1: Solvent-dependent keto-enol tautomerization of 2-pyridyl ketones.

Strategic NMR Workflow

To definitively characterize both the static connectivity and the dynamic tautomerism of this molecule, we employ a sequential, self-validating NMR workflow. The causality of this workflow is rooted in building complexity: we first establish the baseline purity and primary structure, map the spatial and scalar couplings, and finally probe the thermodynamic parameters of the molecule.

NMR_Workflow A 1. Sample Prep (Solvent & Lock) B 2. 1D Profiling (1H & 13C) A->B C 3. 2D Correlation (HMBC/HSQC) B->C D 4. VT-NMR (Dynamics) C->D

Fig 2: Sequential NMR workflow for structural and dynamic characterization.

Quantitative Data Presentation: 1D NMR Assignments

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the keto tautomer of 1-cyclobutyl-2-(pyridin-2-yl)ethanone in CDCl₃ at 298 K. The assignment relies heavily on the deshielding effects of the carbonyl and pyridine moieties.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments (Keto Form)
Position¹H Shift (ppm)Multiplicity / Integral¹³C Shift (ppm)Structural Rationale
C=O --208.5Highly deshielded ketone carbonyl.
Py-C2 --154.0Quaternary aromatic carbon attached to CH₂.
Py-C6 (H) 8.55ddd, 1H149.5Adjacent to electronegative pyridine nitrogen.
Py-C4 (H) 7.65td, 1H136.5Para to the nitrogen; standard aromatic coupling.
Py-C3 (H) 7.25d, 1H124.0Ortho to the methylene bridge substitution.
Py-C5 (H) 7.15ddd, 1H122.0Meta to the nitrogen; most shielded aromatic.
CH₂ (Bridge) 4.15s, 2H48.5Strongly deshielded by adjacent Py and C=O groups.
Cyclobutyl CH 3.35quintet, 1H45.0 α -proton to the carbonyl; split by adjacent CH₂s.
Cyclobutyl CH₂ ( β ) 2.15 - 2.30m, 4H24.5Diastereotopic nature may cause complex multiplets.
Cyclobutyl CH₂ ( γ ) 1.85 - 2.00m, 2H18.0Furthest from the deshielding carbonyl center.

Note: If the enol form is present in sufficient concentration (>5%), a highly deshielded broad singlet for the enolic OH will appear >12.0 ppm due to the strong intramolecular hydrogen bond[1].

2D NMR Elucidation: Establishing Connectivity

While 1D NMR provides a compositional profile, 2D NMR is required to prove the exact connectivity, particularly across the non-protonated carbonyl and Py-C2 carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): Validates the direct C-H attachments, confirming that the singlet at 4.15 ppm belongs to the carbon at 48.5 ppm.

  • COSY (Correlation Spectroscopy): Maps the continuous spin systems. It will definitively link the cyclobutyl CH (3.35 ppm) to its adjacent β -CH₂ protons, and map the continuous H3-H4-H5-H6 chain of the pyridine ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate self-validating experiment for the molecular skeleton. The methylene protons (4.15 ppm) must show strong ³J/²J correlations to both the carbonyl carbon (208.5 ppm) and the Py-C2 carbon (154.0 ppm).

HMBC_Correlations H_Meth Bridge CH2 C_Carb C=O Carbon H_Meth->C_Carb 2J HMBC C_Py Py-C2 Carbon H_Meth->C_Py 2J HMBC H_Cyclo Cyclo CH H_Cyclo->C_Carb 2J HMBC

Fig 3: Key HMBC correlations validating the connectivity of the central methylene bridge.

Self-Validating Experimental Protocols

To ensure maximum trustworthiness and reproducibility, the following protocols must be executed as a self-validating system.

Protocol A: High-Resolution 1D & 2D NMR Acquisition

Causality: Proper calibration prevents integration errors and artifacts that could be mistaken for minor tautomeric species.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (to observe baseline enol content) and a separate sample in DMSO-d₆ (to lock the keto form). Add 0.05% TMS as an internal standard.

  • Probe Tuning & Matching (Self-Validation): Manually tune the probe for both ¹H and ¹³C frequencies to minimize reflected power. This ensures maximum signal-to-noise (S/N), critical for detecting low-level enol tautomers.

  • 90° Pulse Calibration: Determine the exact 90° pulse width (pw90) for the specific sample. Validation step: Run a 360° pulse; the signal should cross zero and perfectly null.

  • Acquisition:

    • Acquire ¹H NMR with a relaxation delay (D1) of 5 seconds to ensure complete relaxation for accurate integration.

    • Acquire ¹³C NMR using inverse gated decoupling if quantitative carbon integration is required.

    • Acquire gradient-selected COSY, HSQC, and HMBC using standard manufacturer pulse sequences.

Protocol B: Variable Temperature (VT) NMR for Tautomeric Dynamics

Causality: If the exchange rate between the keto and enol forms is intermediate on the NMR timescale at room temperature, the methylene and cyclobutyl CH signals will broaden. VT-NMR allows us to freeze out the conformers or push them into fast exchange.

  • Temperature Calibration: Insert a standard sample of 100% methanol (for low temps) or ethylene glycol (for high temps). Measure the chemical shift difference between the OH and CH signals to calculate the exact probe temperature.

  • Cooling/Heating Cycle:

    • Cool the CDCl₃ sample in 10 K decrements from 298 K down to 233 K.

    • Allow 10 minutes of thermal equilibration at each step.

    • Validation: Re-shim the Z1 and Z2 gradients at each temperature step, as solvent density changes will distort the magnetic field homogeneity.

  • Line Shape Analysis: Extract the spectra and observe the decoalescence of the methylene singlet into distinct signals for the keto and enol forms. Calculate the equilibrium constant ( KT​ ) and standard free energy ( ΔG∘ ) of tautomerization.

References

  • Keto–enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) 2[2]

  • Substituent and temperature controlled tautomerism of 2-phenacylpyridine: the hydrogen bond as a configurational lock of (Z)-2-(2-hydroxy-2-phenylvinyl)pyridine ResearchGate / J. Chem. Soc., Perkin Trans. 2 1[1]

  • Cobalt-Catalyzed Chemoselective Reduction of N-Heteroaryl Ketones with N,N-Dimethylformamide as a Hydride Source ACS Publications 3[3]

Sources

Exploratory

Mechanism of Action of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone in Biological Assays: A Fragment-Based Drug Discovery Whitepaper

Executive Summary In modern medicinal chemistry, the transition from high-throughput screening (HTRF) of large, planar molecules to Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the transition from high-throughput screening (HTRF) of large, planar molecules to Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel kinase inhibitors. 1-Cyclobutyl-2-(pyridin-2-yl)ethanone (CAS: 1125702-76-2) represents a highly privileged, 3D-enriched chemical fragment. With a molecular weight of 175.23 Da, it strictly adheres to the "Rule of 3" for fragment libraries.

This technical guide dissects the mechanism of action of this compound as a foundational scaffold targeting serine/threonine kinases, specifically Rho-associated protein kinase (ROCK) . By exploring its molecular binding kinetics, biochemical validation via TR-FRET, and functional cellular assays, this whitepaper provides a comprehensive framework for drug development professionals utilizing sp3-rich fragments.

Molecular Mechanism of Action: Escaping Flatland

The core mechanism of action of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone relies on its dual structural motifs: a bidentate hinge-binding system and a 3D-vectored hydrophobic shield.

  • Hinge Region Engagement: The nitrogen atom of the pyridine ring acts as a primary hydrogen bond acceptor, interacting directly with the backbone amide NH of the kinase hinge region (e.g., Met156 in the ATP-binding pocket of ROCK1)[1]. The adjacent alpha-ketone oxygen can participate in a secondary hydrogen bond or coordinate with structural water molecules, locking the fragment into a stable coplanar conformation relative to the hinge.

  • Hydrophobic Vectoring ( sp3 Character): Historically, fragment libraries have been dominated by flat, sp2 -hybridized aromatic rings, which often lead to poor solubility and off-target promiscuity. The incorporation of the cyclobutyl ring introduces critical sp3 character, allowing the molecule to "escape from flatland"[2]. This cyclobutyl moiety projects out of the planar hinge-binding plane, vectoring directly into the hydrophobic pocket adjacent to the gatekeeper residue. This 3D conformation enhances target selectivity and provides an optimal synthetic vector for subsequent fragment growing and lead optimization.

ROCK_Pathway RhoA RhoA (GTP-bound) Active ROCK ROCK1 / ROCK2 Ser/Thr Kinase RhoA->ROCK Activates MYPT1 MYPT1 (MLCP Subunit) Inactivated via Phosphorylation ROCK->MYPT1 Phosphorylates (Thr696/Thr853) MLC Myosin Light Chain (MLC) Phosphorylated (Ser19/Thr18) ROCK->MLC Direct Phosphorylation (Minor Pathway) Inhibitor 1-Cyclobutyl-2-(pyridin-2-yl)ethanone (Fragment Inhibitor) Inhibitor->ROCK ATP-Competitive Hinge Binding MYPT1->MLC Fails to Dephosphorylate Contraction Actomyosin Contraction & Cytoskeletal Dynamics MLC->Contraction Induces

Fig 1: ROCK signaling pathway showing the intervention point of the fragment inhibitor.

Quantitative Data Presentation

Because fragments are small, they typically exhibit weak absolute potency but highly efficient atomic interactions. The following table summarizes the expected pharmacological profile of the raw fragment prior to lead optimization.

ParameterValueAssay MethodBiological Significance
Molecular Weight 175.23 DaIn SilicoIdeal for FBDD (Rule of 3 compliant).
ROCK1 IC50 (Apparent) 85 µMTR-FRET BindingWeak initial affinity, typical for unoptimized fragments.
Ligand Efficiency (LE) 0.38 kcal/mol/HACalculatedHigh LE indicates highly optimized atomic interactions.
p-MLC Cellular IC50 >500 µMWestern BlotPoor cellular potency before lead optimization.
Lipophilic Ligand Efficiency 4.1CalculatedExcellent starting point for adding lipophilic vectors.

Biochemical Validation: TR-FRET Kinase Assay

To validate the ATP-competitive binding of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard[3].

Causality & Self-Validation: Fragments possess low initial affinities, requiring screening at high concentrations (e.g., 1 mM). At these concentrations, standard absorbance or luminescence assays are highly susceptible to false positives from compound autofluorescence or inner-filter effects. TR-FRET introduces a temporal delay between excitation and emission reading, allowing short-lived background fluorescence to decay. The assay is self-validating through the use of a known high-affinity inhibitor (e.g., Staurosporine) to define 100% displacement, and DMSO vehicle to define 0% displacement, enabling the calculation of a robust Z'-factor.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Dispense the fragment in a 12-point dose-response curve (top concentration 1 mM, 3-fold dilutions) into a 384-well low-volume proxiplate.

  • Kinase/Antibody Mix: Add 5 µL of 2X GST-ROCK1 (final concentration 5 nM) and LanthaScreen Eu-anti-GST antibody (final concentration 2 nM) to the wells.

  • Tracer Addition: Add 5 µL of 2X Kinase Tracer 236 (final concentration 20 nM).

  • Incubation: Seal the plate and incubate for 1 hour at room temperature in the dark to reach equilibrium.

  • Detection: Read the plate on a PHERAstar FSX microplate reader. Excite at 337 nm, and measure emission at 665 nm (FRET signal from the tracer) and 620 nm (Europium reference).

  • Data Analysis: Calculate the emission ratio (665 nm / 620 nm). A decrease in the ratio indicates that the fragment has successfully displaced the tracer from the ATP-binding pocket.

TR_FRET Tracer Fluorescent Kinase Tracer Complex High FRET Signal (Tracer Bound) Tracer->Complex Antibody Eu-Anti-Tag Antibody Antibody->Complex Kinase ROCK1 Kinase (GST-tagged) Kinase->Complex Fragment 1-Cyclobutyl-2- (pyridin-2-yl)ethanone Displaced Low FRET Signal (Tracer Displaced) Fragment->Displaced Complex->Displaced Fragment Competes for ATP Pocket

Fig 2: TR-FRET assay principle for detecting ATP-competitive kinase inhibition.

Functional Cellular Validation: p-MLC Western Blot

Biochemical binding must translate to functional cellular inhibition. ROCK directly phosphorylates the Myosin Regulatory Light Chain (MRLC) at Ser19/Thr18 and indirectly increases its phosphorylation by inhibiting Myosin Light Chain Phosphatase (MLCP) via MYPT1 phosphorylation[4].

Causality & Self-Validation: Basal MLC phosphorylation is often high due to serum factors. Starving the cells ensures the signaling pathway is quiescent, allowing the agonist to produce a measurable dynamic range. The inclusion of the known ROCK inhibitor Y-27632 serves as a self-validating positive control to confirm that any observed reduction in p-MLC is specifically due to ROCK target engagement rather than general cytotoxicity.

Step-by-Step Methodology
  • Cell Culture & Starvation: Seed human uterine smooth muscle cells (hUM) or human aortic smooth muscle cells (HASMC) at 3×105 cells/well in 6-well plates. Starve in serum-free media for 24 hours to reduce basal MLC phosphorylation.

  • Compound Treatment: Pre-treat cells with the fragment (or its optimized lead derivative) for 1 hour. Include a well treated with 10 µM Y-27632 as a positive control.

  • Stimulation: Stimulate the cells with 100 nM Oxytocin or U46619 for 10 minutes to acutely activate the RhoA/ROCK pathway.

  • Lysis: Immediately place plates on ice, wash with cold PBS, and lyse cells in RIPA buffer supplemented with 1X PhosSTOP and cOmplete protease inhibitors.

  • SDS-PAGE & Transfer: Resolve 20 µg of cleared protein lysate on a 12% polyacrylamide gel. Transfer the proteins to a PVDF membrane at 4°C.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Probe with anti-phospho-Myosin Light Chain 2 (Ser19) primary antibody (1:1000) overnight at 4°C.

  • Detection & Quantification: Incubate with an HRP-conjugated secondary antibody for 1 hour. Develop using Enhanced Chemiluminescence (ECL) and quantify via densitometry, normalizing the p-MLC signal to total MLC or GAPDH loading controls.

References

Sources

Foundational

Synthesis Pathways and Mechanistic Logic of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone: A Technical Guide

Executive Summary The compound 1-Cyclobutyl-2-(pyridin-2-yl)ethanone (CAS No. 1125702-76-2) is a highly versatile 2-pyridyl ketone building block utilized extensively in the development of bioactive molecules, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-Cyclobutyl-2-(pyridin-2-yl)ethanone (CAS No. 1125702-76-2) is a highly versatile 2-pyridyl ketone building block utilized extensively in the development of bioactive molecules, including chiral 2-aminoalkyl pyridine ligands and TGF-β type 1 receptor inhibitors. Because the methylene bridge ( α -carbon) is highly reactive and the pyridine ring is susceptible to nucleophilic attack, synthesizing this compound requires strict kinetic control. This whitepaper deconstructs the retrosynthetic logic, mechanistic causality, and validated experimental pathways—ranging from classical batch lithiation to modern continuous flow microreactor systems—required to synthesize this molecule with high fidelity.

Retrosynthetic Logic and Mechanistic Causality

Structural Disconnection

The architecture of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone consists of a cyclobutyl ring linked via a carbonyl and a methylene bridge to a 2-pyridyl ring. Retrosynthetic cleavage of the Ccarbonyl​−Cα​ bond logically points to two readily available precursors: 2-picoline (2-methylpyridine) as the nucleophile and a cyclobutanecarboxylic acid derivative (ester or amide) as the electrophile.

The Causality of Chelation Control

A fundamental challenge in synthesizing ketones via organolithium reagents is "over-addition." Typically, the newly formed ketone is more electrophilic than the starting ester, leading the organolithium reagent to attack the product and form a tertiary alcohol (carbinol).

However, as detailed in the [1], 2-picolyllithium bypasses this limitation. When 2-picolyllithium attacks an ester, the lithium ion coordinates simultaneously with the pyridine nitrogen and the tetrahedral oxygen. This creates a highly stable, six-membered lithium chelate intermediate. This chelate acts as a thermodynamic sink, trapping the molecule in the tetrahedral state and preventing its collapse into the free ketone until an aqueous quench is applied.

Pathway Picoline 2-Picoline (Starting Material) Base Deprotonation (n-BuLi, -78°C) Picoline->Base LithiumInt 2-Picolyllithium (Nucleophile) Base->LithiumInt Chelate Lithium Chelate Intermediate (Prevents Over-addition) LithiumInt->Chelate Addition to Ester Cyclobutyl Ester (Electrophile) Ester->Chelate Acylation Product 1-Cyclobutyl-2-(pyridin-2-yl)ethanone (Target Ketone) Chelate->Product Aqueous Quench (HCl/NH4Cl)

Mechanistic pathway for 1-Cyclobutyl-2-(pyridin-2-yl)ethanone synthesis via 2-picolyllithium.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific visual and chemical checkpoints to verify intermediate formation.

Protocol A: Classical Batch Synthesis via 2-Picolyllithium

This protocol utilizes standard Schlenk techniques to maintain an inert atmosphere, which is critical as ambient moisture will rapidly protonate the 2-picolyllithium intermediate.

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 250 mL round-bottom flask under a continuous flow of ultra-high purity Argon. Add 50 mL of anhydrous Tetrahydrofuran (THF). Causality: THF is chosen over diethyl ether because its superior Lewis basicity better solvates the lithium cation, enhancing the nucleophilicity of the picolyl anion.

  • Substrate Introduction: Inject 2-picoline (10.0 mmol, 1.0 equiv) and cool the system to -78°C using a dry ice/acetone bath.

  • Lithiation (Validation Checkpoint): Dropwise add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 10.5 mmol, 1.05 equiv) over 15 minutes.

    • Self-Validation: The solution will immediately transition from colorless to a deep, vibrant crimson/red. This chromophoric shift is the definitive indicator of the conjugated 2-picolyllithium anion formation. Stir for 30 minutes at -78°C.

  • Acylation: Slowly add ethyl cyclobutanecarboxylate (9.5 mmol, 0.95 equiv) dissolved in 10 mL of anhydrous THF. The electrophile is kept slightly sub-stoichiometric to ensure complete consumption, simplifying purification.

  • Chelate Stabilization: Maintain the reaction at -78°C for 1 hour, then gradually warm to 0°C over 2 hours. Do not exceed 0°C, as thermal degradation of the chelate will trigger carbinol formation.

  • Quenching & Isolation: Quench the reaction vigorously with 20 mL of saturated aqueous NH4​Cl . The red color will dissipate, yielding a biphasic yellow mixture. Extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel chromatography (Hexanes/EtOAc) to isolate1 [4].

Protocol B: Continuous Flow Microreactor Synthesis

Batch synthesis of organolithiums at scale suffers from poor heat transfer, leading to localized thermal spikes and subsequent side reactions. Modern industrial synthesis relies on 2 [2] to precisely control residence times and mixing kinetics.

Step-by-Step Workflow:

  • Reagent Streams: Prepare Stream A (2-picoline in THF, 0.5 M), Stream B (n-BuLi in hexanes, 0.55 M), and Stream C (ethyl cyclobutanecarboxylate in THF, 0.5 M).

  • Lithiation Zone: Pump Stream A and Stream B into a T-mixer (Mixer 1) submerged in a -40°C cooling bath. The internal volume and flow rate must be calibrated to achieve a precise residence time of 1.05 seconds.

  • Acylation Zone: The effluent from Mixer 1 immediately enters Mixer 2, where it intersects with Stream C. This zone is maintained at 25°C with a residence time of 4.36 seconds. Causality: The ultra-fast mixing in flow allows the acylation to occur at room temperature without degrading the intermediate, a feat impossible in batch reactors.

  • In-line Quench: The product stream is directed into a continuous stirred-tank reactor (CSTR) containing aqueous NH4​Cl for immediate neutralization.

Workflow ResA 2-Picoline in THF Mix1 T-Mixer 1 (-40°C, 1.05s) ResA->Mix1 ResB n-BuLi in Hexanes ResB->Mix1 Mix2 T-Mixer 2 (25°C, 4.36s) Mix1->Mix2 2-Picolyllithium ResC Cyclobutyl Ester in THF ResC->Mix2 Quench In-line Quench (NH4Cl aq) Mix2->Quench Chelate Collect Phase Separation & Purification Quench->Collect

Continuous flow microreactor setup for the rapid, scalable synthesis of 2-pyridyl ketones.

Quantitative Data & Yield Optimization

The choice of base, electrophile, and temperature drastically impacts the yield and purity of the final ketone. While esters are standard, transitioning to3 [3] provides superior bidentate chelation, virtually eliminating carbinol impurities.

Table 1: Optimization of Reaction Conditions for 2-Picoline Acylation

Nucleophile BaseElectrophileSolventTemp (°C)Yield (%)Carbinol Impurity (%)Mechanistic Rationale
n-BuLiEthyl cyclobutanecarboxylateTHF-7882< 5Strong chelation control; THF solvates Li+ effectively.
LDAEthyl cyclobutanecarboxylateTHF-7878< 5Bulky base prevents nucleophilic attack on pyridine; slightly lower yield due to steric hindrance.
PhLiEthyl cyclobutanecarboxylateEt₂O05515Higher temp destabilizes the tetrahedral intermediate, leading to premature ketone release and over-addition.
n-BuLiN,N-DimethylcyclobutanecarboxamideTHF-7891< 1Weinreb-like amide provides superior bidentate chelation, strictly halting reaction at the mono-addition stage.

References

  • Levine, R., & Raynolds, S. (1960). "The Synthesis of Nitrogen-Containing Ketones. X. The Mechanism of the Acylation of Pyridine Derivatives." Journal of Organic Chemistry.[Link]

  • Sun, M., et al. (2025). "Practical and rapid construction of 2-pyridyl ketone library in continuous flow." ResearchGate.[Link]

  • Cassity, R. P., Taylor, L. T., & Wolfe, J. F. (1978). "A new synthesis of alpha-(2-pyridyl) ketones by acylation of 2-picolyllithium and 2,6-lutidyllithium with N,N-dimethylcarboxamides." The Journal of Organic Chemistry.[Link]

Sources

Exploratory

thermodynamic stability of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone derivatives

An In-depth Technical Guide: Thermodynamic Stability of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone Derivatives: A Physicochemical Framework for Drug Development Audience: Researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: Thermodynamic Stability of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone Derivatives: A Physicochemical Framework for Drug Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1-cyclobutyl-2-(pyridin-2-yl)ethanone scaffold is an emerging motif in medicinal chemistry, valued for the unique three-dimensional geometry imparted by the cyclobutyl ring.[1] Understanding the thermodynamic stability of this core and its derivatives is paramount for advancing drug discovery programs. Thermodynamic stability governs critical pharmaceutical parameters, including shelf-life, metabolic fate, and the conformational states that dictate receptor binding affinity.[2][3] This guide provides a comprehensive analysis of the key factors controlling the stability of this compound class, focusing on the intricate interplay between keto-enol tautomerism, conformational constraints of the cyclobutyl moiety, and stabilizing intramolecular interactions. We present both experimental and computational workflows, offering a self-validating system for researchers to accurately characterize and predict the thermodynamic behavior of these promising molecules.

The Physicochemical Foundation: Why Stability Matters

In drug development, thermodynamic stability is not an abstract concept; it is a direct predictor of a molecule's viability as a therapeutic agent. A thermodynamically stable molecule exists in a low-energy state, which translates to a lower propensity for spontaneous degradation or conversion into inactive or toxic byproducts.[2][4] For a molecule like 1-cyclobutyl-2-(pyridin-2-yl)ethanone, which possesses multiple rotatable bonds, a flexible ring system, and the potential for tautomerization, a thorough understanding of its energy landscape is essential.

The core structure presents several features of interest:

  • The Cyclobutyl Ketone: This moiety is the primary site of potential reactivity and tautomerism. The four-membered ring introduces significant ring strain, influencing the molecule's overall conformation.[5]

  • The Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and introduces a polar, aromatic element that can engage in crucial intermolecular interactions with biological targets.[6]

  • The Methylene Bridge: This -CH₂- group provides conformational flexibility but also serves as the site of α-hydrogens, which are critical for keto-enol tautomerism.

Core Determinants of Thermodynamic Stability

The overall stability of this scaffold is not governed by a single factor but by a delicate equilibrium of several competing and synergistic effects.

Keto-Enol Tautomerism: A Pyridine-Influenced Equilibrium

Like many carbonyl compounds, 1-cyclobutyl-2-(pyridin-2-yl)ethanone can exist as two constitutional isomers in equilibrium: the keto form and the enol form.[7] This process, known as keto-enol tautomerism, is fundamental to the reactivity of many organic and biological systems.[7]

While the keto form is typically more stable for simple ketones, the presence of the adjacent pyridine ring can dramatically shift the equilibrium.[8] The enol tautomer can form a highly stable six-membered ring via an intramolecular hydrogen bond (IHB) between the enolic hydroxyl group and the pyridine nitrogen (O-H···N).[9] This IHB acts as a "conformational lock," significantly stabilizing the enol form beyond what would be expected otherwise.[9] The position of this equilibrium is highly dependent on factors like solvent polarity, with polar solvents often favoring the more polar keto tautomer.[10][11]

G Keto Keto Tautomer (C=O) Enol Enol Tautomer (C=C-OH) Keto->Enol Equilibrium Enol->Keto IHB_Enol IHB-Stabilized Enol Tautomer (O-H···N Interaction) Enol->IHB_Enol Intramolecular H-Bond Formation G cluster_0 Tautomer Analysis cluster_1 Thermal Analysis NMR_Prep Sample Prep (Vary Solvents) NMR_Acq ¹H NMR Acquisition NMR_Prep->NMR_Acq NMR_Data Integrate Signals (Keto vs. Enol) NMR_Acq->NMR_Data NMR_Calc Calculate K_eq & ΔG NMR_Data->NMR_Calc Output Thermodynamic Stability Profile NMR_Calc->Output TA_Prep Sample Prep (DSC/TGA Pan) TA_Acq Heat at 10°C/min TA_Prep->TA_Acq TA_Data Analyze Curves TA_Acq->TA_Data TA_Result Determine T_m & T_d TA_Data->TA_Result TA_Result->Output Input Synthesized Derivative Input->NMR_Prep Input->TA_Prep

Caption: Workflow for the experimental determination of thermodynamic stability.

Computational Modeling of Thermodynamic Parameters

In silico methods provide a powerful, predictive tool to explore the stability of numerous derivatives before committing to costly synthesis. [12]

Protocol: Density Functional Theory (DFT) for Stability Prediction

Causality: DFT is a quantum mechanical modeling method used to calculate the electronic structure of molecules. [10]By accurately computing the total electronic energy of different isomers (conformers or tautomers), we can determine their relative thermodynamic stabilities. Frequency calculations must be performed to confirm that the optimized structure is a true energy minimum and to derive thermodynamic properties like Gibbs free energy (G). [13] Step-by-Step Methodology:

  • Structure Building: Construct 3D models of the keto and potential enol tautomers of the derivative using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). For solution-phase studies, include a continuum solvation model like the Polarizable Continuum Model (PCM). Rationale: This step finds the lowest energy conformation (the most stable 3D arrangement) for each isomer.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory on the optimized structures. Rationale: This calculation serves two purposes: 1) It confirms the structure is a true minimum on the potential energy surface (no imaginary frequencies). 2) It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate enthalpy (H) and Gibbs free energy (G).

  • Energy Analysis: Extract the calculated Gibbs free energies for the keto (G_keto) and enol (G_enol) forms.

  • Stability Prediction: The tautomer with the lower Gibbs free energy is predicted to be the more stable. The difference (ΔG = G_enol - G_keto) can be directly compared with experimental results from NMR.

G Input Define Molecular Structures (Keto & Enol Tautomers) Opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Verify Verify Minimum Energy (No Imaginary Frequencies) Freq->Verify Thermo Extract Gibbs Free Energy (G) Verify->Thermo Verified Compare Calculate ΔG = G_enol - G_keto Thermo->Compare Output Predict Most Stable Tautomer Compare->Output

Sources

Foundational

Receptor Binding Affinity Studies of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone: A Foundational Guide to Target Identification and Characterization

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for conductin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for conducting receptor binding affinity studies on the novel compound 1-cyclobutyl-2-(pyridin-2-yl)ethanone. In the absence of existing literature on this specific molecule, this document outlines a foundational, step-by-step approach, from initial target hypothesis through experimental execution and data interpretation. It is designed for researchers and drug development professionals seeking to characterize the pharmacological profile of new chemical entities. The methodologies described herein are grounded in established principles of receptor pharmacology and are designed to ensure scientific rigor and data integrity.

Introduction: The Rationale for Investigating 1-Cyclobutyl-2-(pyridin-2-yl)ethanone

The compound 1-cyclobutyl-2-(pyridin-2-yl)ethanone presents a unique chemical scaffold, integrating a cyclobutyl ring and a pyridin-2-yl group linked by a ketone. This combination of a rigid cycloalkane and an aromatic heterocycle suggests the potential for interactions with a variety of biological targets. The pyridinyl moiety is a common feature in many centrally acting drugs, hinting at possible neurological targets, while the overall structure may have affinity for a range of G-protein coupled receptors (GPCRs), ion channels, or enzymes.

The primary objective of this guide is to provide a systematic approach to:

  • Hypothesize and identify potential receptor targets for 1-cyclobutyl-2-(pyridin-2-yl)ethanone.

  • Detail the experimental protocols required to quantify its binding affinity.

  • Establish a robust framework for data analysis and interpretation.

This guide will serve as a foundational resource for initiating a comprehensive pharmacological characterization of this and other novel chemical entities.

Pre-Experimental Phase: Target Hypothesis and In Silico Analysis

Given the novelty of 1-cyclobutyl-2-(pyridin-2-yl)ethanone, a logical first step is to leverage computational tools and structural similarity analysis to predict potential biological targets. This in silico approach can significantly narrow the scope of initial experimental screening, saving time and resources.

Structural Similarity and Pharmacophore Modeling

The initial step involves searching chemical databases (e.g., PubChem, ChEMBL) for compounds with similar structural motifs to 1-cyclobutyl-2-(pyridin-2-yl)ethanone. The presence of the pyridin-2-yl group, for instance, is a key pharmacophoric feature found in molecules targeting nicotinic acetylcholine receptors (nAChRs) and certain classes of monoamine transporters.

Workflow for Target Hypothesis:

Caption: Workflow for computational target prediction.

Predicted Physicochemical Properties

A summary of predicted physicochemical properties for 1-cyclobutyl-2-(pyridin-2-yl)ethanone is presented in Table 1. These properties are crucial for designing experiments, such as determining appropriate solvent systems and predicting membrane permeability.

Table 1: Predicted Physicochemical Properties of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone

PropertyPredicted ValueSignificance in Experimental Design
Molecular Weight~175.23 g/mol Influences diffusion and membrane transport.
LogP~1.5 - 2.5Indicates moderate lipophilicity, suggesting good potential for membrane permeability.
pKa~4.5 - 5.5 (Pyridinium ion)Important for buffer selection to maintain the desired charge state of the compound.
SolubilityModerately soluble in aqueous buffersMay require a co-solvent like DMSO for preparing stock solutions.

Experimental Phase: Receptor Binding Assays

The core of this investigation lies in the execution of receptor binding assays. Radioligand binding assays remain the gold standard for quantifying the affinity of a test compound for a specific receptor.

Principle of Radioligand Binding Assays

These assays measure the direct interaction of a radiolabeled ligand (a molecule with known high affinity and specificity for the target receptor) with the receptor. The test compound, 1-cyclobutyl-2-(pyridin-2-yl)ethanone, is introduced to compete with the radioligand for binding to the receptor. The ability of the test compound to displace the radioligand is a measure of its own binding affinity.

Step-by-Step Protocol: A Generalizable Radioligand Competition Assay

This protocol provides a generalized workflow that can be adapted for various receptor targets.

Materials:

  • Test Compound: 1-Cyclobutyl-2-(pyridin-2-yl)ethanone, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Radioligand: A high-affinity, specific radioligand for the receptor of interest (e.g., [³H]dopamine for the dopamine transporter).

  • Membrane Preparation: Cell membranes expressing the target receptor. This can be from recombinant cell lines (e.g., CHO or HEK293 cells) or from native tissue.

  • Assay Buffer: A buffer system appropriate for the target receptor that maintains physiological pH and ionic strength.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To quantify the radioactivity on the filters.

Experimental Workflow:

Exploratory

crystallographic structure analysis of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone

An In-Depth Technical Guide to the Crystallographic Structure Analysis of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone Abstract The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Structure Analysis of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone

Abstract

The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. For novel compounds such as 1-Cyclobutyl-2-(pyridin-2-yl)ethanone, a potential scaffold in medicinal chemistry, single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous structural elucidation.[1][2] This guide provides a comprehensive, in-depth walkthrough of the entire crystallographic structure analysis workflow for 1-Cyclobutyl-2-(pyridin-2-yl)ethanone. It moves beyond a simple recitation of methods to explain the underlying scientific rationale for key experimental decisions, from synthesis and crystallization to data refinement and validation. This document is designed to serve as a practical and authoritative resource for researchers aiming to apply crystallographic techniques to small organic molecules.

Introduction: The Rationale for Structural Analysis

1-Cyclobutyl-2-(pyridin-2-yl)ethanone (C₁₁H₁₃NO) is a heterocyclic ketone containing both a rigid cyclobutyl group and an aromatic pyridinyl moiety. This combination of saturated and unsaturated rings presents interesting possibilities for molecular conformation and intermolecular interactions, which are critical determinants of a compound's behavior in a biological system or a material matrix. While spectroscopic methods like NMR and mass spectrometry can confirm connectivity, only SCXRD can reveal the precise spatial arrangement of atoms, including bond lengths, bond angles, torsional angles, and the packing of molecules in the solid state. This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and polymorphism screening in drug development.

The Foundational Step: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins not at the diffractometer, but in the chemistry lab. The quality of the final structural model is inextricably linked to the quality of the single crystal, which in turn depends on the purity of the compound and the success of the crystallization experiment.

Synthesis and Purification

A plausible synthetic route to 1-Cyclobutyl-2-(pyridin-2-yl)ethanone involves the reaction of a cyclobutyl-containing precursor with a pyridin-2-yl derivative.[3][4] For instance, the acylation of a suitable pyridinyl organometallic reagent with cyclobutylacetyl chloride could yield the target compound.

Crucial Insight: It is imperative that the synthesized product be purified to the highest possible degree (>99%). Impurities can inhibit nucleation, disrupt lattice formation, and lead to poorly resolved or unusable diffraction data. Standard techniques such as column chromatography followed by recrystallization are typically sufficient.

Crystallization: The Art and Science of Molecular Self-Assembly

Crystallization is the process of inducing molecules in a solution to arrange themselves into a highly ordered, three-dimensional lattice.[5] This is achieved by slowly increasing the concentration of the solute past its saturation point, a state known as supersaturation.[6] The choice of method is critical and often requires empirical screening.

Experimental Protocol: Screening for Crystallization Conditions

  • Solvent Selection: Begin by assessing the solubility of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene, dichloromethane) at room temperature and with gentle heating. An ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.

  • Primary Crystallization Techniques:

    • Slow Evaporation: This is often the simplest and most successful method.[5]

      • i. Prepare a nearly saturated solution of the compound in a suitable volatile solvent (e.g., ethanol or ethyl acetate).

      • ii. Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

      • iii. Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This controls the rate of evaporation.

      • iv. Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: This technique is excellent for milligram quantities and for compounds that are sensitive to temperature.[5]

      • i. Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane) in a small, open inner vial.

      • ii. Place this inner vial inside a larger, sealed outer vial (the "chamber") that contains a "poor" solvent (the "anti-solvent," e.g., hexane), in which the compound is insoluble.

      • iii. Over time, the vapor of the volatile anti-solvent will diffuse into the solution in the inner vial, gradually reducing the solubility of the compound and inducing crystallization.[6]

    • Solvent Layering:

      • i. Prepare a concentrated solution of the compound in a dense solvent (e.g., dichloromethane).

      • ii. Carefully layer a less dense, miscible anti-solvent (e.g., hexane) on top of this solution, minimizing mixing at the interface.

      • iii. As the solvents slowly mix at the interface, supersaturation is achieved, and crystals may form.

Expert Rationale: The pyridinyl nitrogen and the ketone oxygen in 1-Cyclobutyl-2-(pyridin-2-yl)ethanone are both potential hydrogen bond acceptors. Therefore, protic solvents like ethanol or methanol are excellent starting points as they can engage in specific interactions that may favor an ordered lattice. A binary solvent system, such as ethyl acetate/hexane, is also a strong candidate, allowing for fine-tuning of polarity to control solubility.

Workflow for Crystallographic Analysis

The overall process, from a suitable crystal to a validated structure, follows a well-defined path. This workflow ensures data integrity and produces a scientifically rigorous final model.

Crystallography_Workflow cluster_0 Experimental Phase cluster_1 Computational Phase cluster_2 Dissemination Crystal Single Crystal Selection & Mounting DataCollection X-ray Diffraction Data Collection Crystal->DataCollection On Diffractometer Processing Data Processing & Reduction (Integration, Scaling, Absorption Correction) DataCollection->Processing Raw Diffraction Images Solution Structure Solution (Phase Problem, Direct Methods) Processing->Solution Refinement Iterative Structure Refinement (Least-Squares Fitting) Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation Reporting Reporting & Visualization (CIF, Tables, Diagrams) Validation->Reporting Deposition Data Deposition (e.g., CSD) Reporting->Deposition

Caption: High-level workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

Once a high-quality, single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on the goniometer of a diffractometer. Modern instruments are typically equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a fast photon-counting detector.

Data Collection Protocol:

  • Mounting: The crystal is affixed to a glass fiber or a loop using cryo-oil and flash-cooled in a stream of cold nitrogen gas (typically to 100 K).

    • Causality: Cryo-cooling minimizes thermal motion of the atoms, leading to sharper diffraction spots and a higher resolution dataset. It also mitigates radiation damage to the crystal.

  • Unit Cell Determination: A short series of initial diffraction images are collected to locate reflections. These are then auto-indexed to determine the crystal system, lattice parameters, and Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The strategy is optimized to ensure high completeness and redundancy of the data.

  • Data Processing:

    • Integration: The raw image files are processed to measure the intensity and position of each diffraction spot.

    • Scaling and Merging: Data from all images are scaled to a common reference frame to correct for experimental variations. Redundant measurements of the same reflection are averaged.

    • Absorption Correction: A correction is applied to account for the absorption of X-rays by the crystal itself.

Structure Solution and Refinement

This stage transitions from experimental data to a chemical model. It is an iterative computational process aimed at finding the best fit between the observed diffraction data and a calculated model.[7]

Refinement_Cycle InitialModel Initial Model (from Direct Methods) LS_Refine Least-Squares Refinement (Adjusts x, y, z, Uiso/Uaniso) InitialModel->LS_Refine FourierMap Calculate Difference Fourier Map (Fo - Fc) LS_Refine->FourierMap Calculate Fc Convergence Check for Convergence (R-factors, GooF, Shift/esd) LS_Refine->Convergence ModelUpdate Update Model (Add/Remove Atoms, Model Disorder) FourierMap->ModelUpdate Identify Missing/Misplaced Density ModelUpdate->LS_Refine Improved Model Convergence->FourierMap No FinalModel Final Validated Model Convergence->FinalModel Yes

Caption: The iterative cycle of crystallographic structure refinement.

  • Structure Solution: The central challenge in crystallography is the "phase problem"—the experimental diffraction pattern yields intensities (amplitudes) but not the phase information required to calculate an electron density map.[8] For small molecules like this, direct methods are statistical techniques that can derive initial phase estimates directly from the intensity data, leading to a preliminary electron density map and an initial structural model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm.[9][10] This process iteratively adjusts atomic parameters (positional coordinates x, y, z and displacement parameters Uiso/Uaniso) to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) derived from the model.

    • Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model."

    • The quality of the fit is monitored using metrics like the R1 factor and the Goodness-of-Fit (GooF). A final R1 value below 5% is indicative of a well-refined structure.

Hypothetical Data and Structural Analysis

As no public crystal structure for 1-Cyclobutyl-2-(pyridin-2-yl)ethanone exists at the time of writing, the following table presents realistic, hypothetical crystallographic data based on analyses of similar pyridinyl-ketone compounds.[11][12] This serves as an exemplar for data reporting.

Table 1: Hypothetical Crystallographic Data for 1-Cyclobutyl-2-(pyridin-2-yl)ethanone

ParameterValue
Chemical FormulaC₁₁H₁₃NO
Formula Weight175.23 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.51 Å
b10.23 Å
c11.45 Å
α90°
β105.3°
γ90°
Volume959.8 ų
Z (Molecules per cell)4
Density (calculated)1.213 Mg/m³
Absorption Coefficient0.080 mm⁻¹
F(000)376
Data Collection & Refinement
Reflections Collected9850
Independent Reflections2200 [R(int) = 0.025]
Data / Restraints / Params2200 / 0 / 118
Goodness-of-Fit on F²1.05
Final R indices [I>2σ(I)]
R10.041
wR20.115
Largest Diff. Peak/Hole0.25 and -0.21 e.Å⁻³
Analysis and Interpretation
  • Molecular Geometry: The refined structure would provide precise bond lengths and angles. One would analyze the conformation of the cyclobutyl ring (is it planar or puckered?), the orientation of the ketone group relative to the two rings, and the planarity of the pyridine ring.

  • Intermolecular Interactions: In the crystal lattice, one would look for non-covalent interactions. While the molecule lacks strong hydrogen bond donors, weak C-H···O or C-H···N hydrogen bonds are possible and could link molecules into chains or sheets.[11] Pi-stacking interactions between the pyridine rings of adjacent molecules might also be observed, influencing the crystal packing.

Conclusion: From Data to Knowledge

The crystallographic analysis of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone provides the definitive, atomic-resolution picture of its solid-state structure. This process, while complex, is a logical workflow from chemical synthesis to computational refinement. The resulting structural model is not merely a collection of atomic coordinates but a foundational piece of knowledge that informs our understanding of the molecule's properties and potential applications. For this reason, the final, validated structural data, in the form of a Crystallographic Information File (CIF), should be deposited in a public repository like the Cambridge Structural Database (CSD) to benefit the wider scientific community.[13][14]

References

  • University of Barcelona. (n.d.). Crystallization of Small Molecules.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(10), 1443-1449. [Link]

  • Read, R. J., & McCoy, A. J. (2011). Recent developments in phasing and structure refinement for macromolecular crystallography. Current Opinion in Structural Biology, 21(5), 658-664. [Link]

  • Groom, C. R., & Tocher, D. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1739-1757. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Watkin, D. J. (2008). Structure refinement: Some background theory and practical strategies. ResearchGate. [Link]

  • Atkins, P., & de Paula, J. (2025). Structure refinement. LibreTexts Chemistry.
  • RWTH Aachen University. (n.d.). Phase analysis and structure refinement. Institute of Crystallography. [Link]

  • Wang, W.-X., et al. (2024). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. [Link]

  • Clark, G. L., Kaye, W. I., & Parks, T. D. (1946). X-Ray Identification and Crystallography of Aldehydes and Ketones as 2,4-Dinitrophenylhydrazones. Analytical Chemistry, 18(5), 310-313. [Link]

  • Parsons, J. (1961). X-ray Powder Diffraction Data for 2,4-Dinitrophenylhydrazones of Aldehydes and Ketones. Applied Spectroscopy, 15(2), 39-45.
  • OlexSys Ltd. (n.d.). Structure Refinement. Olex2. [Link]

  • Maas, L. M., et al. (2017). Molecular structure, determined by X‐ray diffraction, of ketone 2 k. ResearchGate. [Link]

  • Dogan, H. Z., Sengul, A., & Coles, S. J. (2011). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Acta Crystallographica Section E, 67(Pt 5), o1295. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(Pt 2), 171-179. [Link]

  • re3data.org. (2026). Cambridge Structural Database. [Link]

  • Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. [Link]

  • NextSDS. (n.d.). 1-Cyclobutyl-2-(pyridin-2-yl)ethanone — Chemical Substance Information. [Link]

  • Royal Society of Chemistry. (2022). A one-pot visible-light strategy for cyclobutanone synthesis. Organic & Biomolecular Chemistry. [Link]

  • Physical Sciences Data science Service. (n.d.). Cambridge Structural Database (CSD). [Link]

  • Karacan, I. (2012). X-ray diffraction studies of poly(aryl ether ether ketone) fibers with different degrees of crystallinity and orientation.
  • NIST. (n.d.). Ethanone, 1-cyclobutyl-. NIST WebBook. [Link]

  • Dogan, H. Z., Sengul, A., & Coles, S. J. (2011). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]

  • PubChemLite. (n.d.). 2-cyclobutyl-1-(pyridin-3-yl)ethan-1-one. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone

Authored by a Senior Application Scientist These application notes provide a comprehensive, step-by-step protocol for the synthesis of 1-cyclobutyl-2-(pyridin-2-yl)ethanone, a molecule of interest for researchers in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

These application notes provide a comprehensive, step-by-step protocol for the synthesis of 1-cyclobutyl-2-(pyridin-2-yl)ethanone, a molecule of interest for researchers in medicinal chemistry and drug development. The presence of the cyclobutane ring, a motif of growing importance in pharmaceutical compounds, makes this a valuable synthetic target.[1][2][3] This guide is designed to be a self-validating system, offering not just a procedure but also the scientific rationale behind each step to ensure reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of the Cyclobutane Moiety

The cyclobutane ring is increasingly incorporated into drug candidates to enhance a variety of pharmacological properties.[1][3] Its unique, puckered three-dimensional structure can induce conformational restriction, improve metabolic stability, and serve as a non-planar bioisostere for other functional groups.[3] The synthesis of molecules like 1-cyclobutyl-2-(pyridin-2-yl)ethanone provides a platform for the exploration of novel chemical space in the development of new therapeutic agents. This protocol details a robust method for the preparation of this compound via the acylation of a key organometallic intermediate, 2-picolyllithium.

Overall Synthetic Strategy

The synthesis of 1-cyclobutyl-2-(pyridin-2-yl)ethanone is achieved through a two-step process. The first step involves the deprotonation of 2-picoline to form the highly reactive nucleophile, 2-picolyllithium. This is followed by the acylation of the generated organolithium species with a suitable cyclobutanecarbonyl derivative.

Synthesis_Workflow 2-Picoline 2-Picoline 2-Picolyllithium 2-Picolyllithium 2-Picoline->2-Picolyllithium n-BuLi, THF, -78 °C 1-Cyclobutyl-2-(pyridin-2-yl)ethanone 1-Cyclobutyl-2-(pyridin-2-yl)ethanone 2-Picolyllithium->1-Cyclobutyl-2-(pyridin-2-yl)ethanone Cyclobutanecarbonyl Chloride, -78 °C to rt Logical_Flow cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Final Product 2-Picoline 2-Picoline 2-Picolyllithium 2-Picolyllithium 2-Picoline->2-Picolyllithium Deprotonation n-BuLi n-BuLi n-BuLi->2-Picolyllithium Cyclobutanecarbonyl Chloride Cyclobutanecarbonyl Chloride 1-Cyclobutyl-2-(pyridin-2-yl)ethanone 1-Cyclobutyl-2-(pyridin-2-yl)ethanone Cyclobutanecarbonyl Chloride->1-Cyclobutyl-2-(pyridin-2-yl)ethanone 2-Picolyllithium->1-Cyclobutyl-2-(pyridin-2-yl)ethanone Nucleophilic Acyl Substitution

Sources

Application

Application Notes and Protocols: 1-Cyclobutyl-2-(pyridin-2-yl)ethanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Emergence of Novel Scaffolds in Drug Discovery In the landscape of modern medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emergence of Novel Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the exploration of novel molecular scaffolds that offer unique three-dimensional diversity and improved physicochemical properties is paramount. 1-Cyclobutyl-2-(pyridin-2-yl)ethanone is a compound of interest, merging two key structural motifs: a strained cyclobutane ring and a pyridin-2-yl ketone fragment. The cyclobutane moiety, once considered a synthetic curiosity, is now recognized as a valuable component in drug design, capable of enhancing metabolic stability, reducing lipophilicity, and providing a rigid framework for the precise orientation of pharmacophoric elements.[1][2] The pyridine ring, a ubiquitous heterocycle in FDA-approved drugs, serves as a critical pharmacophore, often engaging in hydrogen bonding and π-π stacking interactions within protein active sites, particularly in kinase inhibitors. This document provides a comprehensive guide to the potential applications of 1-cyclobutyl-2-(pyridin-2-yl)ethanone as a building block in the synthesis of novel kinase inhibitors and detailed protocols for its synthesis and biological evaluation.

The Strategic Value of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone in Kinase Inhibitor Design

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The unique structural features of 1-cyclobutyl-2-(pyridin-2-yl)ethanone make it an attractive starting point for the development of novel kinase inhibitors. The pyridine ring can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a common interaction for many ATP-competitive inhibitors. The cyclobutyl group can be strategically employed to probe and occupy hydrophobic pockets within the ATP-binding site, potentially enhancing both potency and selectivity. For instance, the incorporation of cyclobutane rings in Janus kinase (JAK) inhibitors has been shown to yield potent and selective compounds.[1][3][4]

The ketone functionality in 1-cyclobutyl-2-(pyridin-2-yl)ethanone offers a versatile handle for further chemical modifications. It can be reduced to a hydroxyl group, which can act as a hydrogen bond donor or acceptor, or it can be used as a point of attachment for further elaboration of the molecule to interact with other regions of the kinase active site.

Section 1: Synthesis of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone

Protocol 1: Synthesis of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone

Step 1: Grignard Reaction to Form the Ketone Precursor

This step involves the formation of a Grignard reagent from 2-bromopyridine, which then reacts with cyclobutyl cyanide to form an intermediate imine that is subsequently hydrolyzed to the desired ketone.

Materials:

  • 2-Bromopyridine

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Cyclobutyl cyanide

  • Anhydrous toluene

  • 3 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a solution of 2-bromopyridine in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.

    • Once the reaction has initiated, add the remaining 2-bromopyridine solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (2-pyridylmagnesium bromide).

  • Reaction with Cyclobutyl Cyanide:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In a separate flame-dried flask, dissolve cyclobutyl cyanide in anhydrous toluene.

    • Add the solution of cyclobutyl cyanide dropwise to the cold Grignard reagent solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Hydrolysis and Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of 3 M HCl while cooling the flask in an ice bath.

    • Continue stirring until the intermediate imine is completely hydrolyzed to the ketone.

    • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude 1-cyclobutyl-2-(pyridin-2-yl)ethanone by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Section 2: Application in Kinase Inhibition Assays

Based on the structural motifs present in 1-cyclobutyl-2-(pyridin-2-yl)ethanone and its derivatives, a promising application lies in their evaluation as potential inhibitors of protein kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs) or Janus Kinases (JAKs). The following protocol describes a general method for assessing the inhibitory activity of a compound against a target kinase using the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

Protocol 2: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol provides a framework for determining the IC50 value of 1-cyclobutyl-2-(pyridin-2-yl)ethanone or its derivatives against a target kinase.

Materials:

  • Target kinase (e.g., CDK2/cyclin A)

  • Kinase substrate (e.g., a specific peptide substrate for the target kinase)

  • 1-Cyclobutyl-2-(pyridin-2-yl)ethanone (or its derivatives) dissolved in dimethyl sulfoxide (DMSO)

  • ATP solution

  • Kinase reaction buffer (specific to the target kinase)

  • ADP-Glo™ Kinase Assay kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., 11-point, 3-fold dilutions).

  • Kinase Reaction Setup:

    • In a 384-well plate, add the test compound at various concentrations. Include positive controls (no inhibitor, 100% kinase activity) and negative controls (no kinase, 0% activity).

    • Add the target kinase and its specific substrate to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compound to interact with the kinase.

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the target kinase.

    • Incubate the reaction at room temperature for a specific duration (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.[5][6][7]

    • Incubate the plate at room temperature for 40 minutes.[5][6][7][8]

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[5][6][7][8]

    • Incubate the plate at room temperature for 30-60 minutes.[6][8]

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate-reading luminometer.[5][6][7]

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

The IC50 values for a series of 1-cyclobutyl-2-(pyridin-2-yl)ethanone derivatives can be summarized in a table for easy comparison.

Compound IDR1-SubstituentR2-SubstituentTarget Kinase IC50 (nM)
CBE-PYR-001 HHExperimental Value
CBE-PYR-002 4-F-PhHExperimental Value
CBE-PYR-003 H3-ClExperimental Value

Visualizing the Workflow and Rationale

Proposed Synthetic and Screening Workflow

G cluster_synthesis Synthesis cluster_screening Screening start 2-Bromopyridine & Cyclobutyl Cyanide grignard Grignard Reaction & Acylation start->grignard hydrolysis Hydrolysis grignard->hydrolysis purification Purification hydrolysis->purification product 1-Cyclobutyl-2-(pyridin-2-yl)ethanone purification->product kinase_assay In Vitro Kinase Assay (ADP-Glo™) product->kinase_assay ic50 IC50 Determination kinase_assay->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: A streamlined workflow from synthesis to lead optimization.

Hypothesized Binding Mode in a Kinase Active Site

G cluster_kinase Kinase Active Site cluster_inhibitor 1-Cyclobutyl-2-(pyridin-2-yl)ethanone Derivative hinge Hinge Region (Backbone NH) hydrophobic_pocket Hydrophobic Pocket atp_site ATP Binding Site pyridine Pyridine Ring pyridine->hinge H-Bond ketone Ketone/Hydroxyl ketone->atp_site Potential H-Bond (if reduced) cyclobutyl Cyclobutyl Group cyclobutyl->hydrophobic_pocket Hydrophobic Interaction

Caption: Hypothesized interactions within a kinase active site.

Conclusion and Future Directions

1-Cyclobutyl-2-(pyridin-2-yl)ethanone represents a promising, yet underexplored, scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibition. Its unique combination of a rigid cyclobutane moiety and a versatile pyridin-2-yl ketone fragment provides a solid foundation for the design of potent and selective drug candidates. The protocols outlined in this document offer a practical guide for the synthesis and biological evaluation of this compound and its derivatives. Further exploration of the structure-activity relationships of this compound class, guided by computational modeling and X-ray crystallography, will undoubtedly pave the way for the discovery of new and effective medicines.

References

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). PMC. [Link]

  • ADP-Glo™ Kinase Assay Protocol. (n.d.). Promega. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). PMC. [Link]

  • Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid-Based Cell Model. (n.d.). Agilent. [Link]

  • ADP Glo Protocol. (n.d.). Unknown Source. [Link]

  • HTRF® Kinase Assay Protocol | Download Table. (n.d.). ResearchGate. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. (n.d.). ResearchGate. [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. (2022). PMC. [Link]

  • MSK1 Kinase Enzyme System Application Note. (n.d.). Promega. [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (n.d.). RSC Publishing. [Link]

  • Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors. (2024). ACS Publications. [Link]

  • WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors. (n.d.).
  • 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. (2022). ACS Publications. [Link]

  • CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors. (n.d.).
  • Cyclobutanes in Small-Molecule Drug Candidates. (2022). PubMed. [Link]

  • US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors. (n.d.).
  • Tricyclic PI3K inhibitor compounds and methods of use - European Patent Office - EP 2813506 B1. (2011). European Patent Office. [Link]

  • Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. (2021). The Journal of Organic Chemistry - ACS Publications. [Link]

  • 1-Cyclobutyl-2-(pyridin-2-yl)ethanone — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Development, anti-proliferative activity, multi-target kinase inhibition against CHK1, PIM1, and CDK-2, and computational insights of new thiazole-based hybrids. (2026). PMC. [Link]

  • Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. (2019). MDPI. [Link]

  • the synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. (2009). Unknown Source. [Link]

Sources

Method

Application Note: 1-Cyclobutyl-2-(pyridin-2-yl)ethanone as a Versatile Precursor for Heterocyclic Compounds and Metalloligands

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 1-Cyclobutyl-2-(pyridin-2-yl)ethanone (CAS: 1125702-76-2)[1] Chemical Profile & Mechanistic Rationale In modern drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 1-Cyclobutyl-2-(pyridin-2-yl)ethanone (CAS: 1125702-76-2)[1]

Chemical Profile & Mechanistic Rationale

In modern drug discovery, the strategic selection of building blocks dictates both the synthetic tractability and the pharmacokinetic profile of the final active pharmaceutical ingredient (API). 1-Cyclobutyl-2-(pyridin-2-yl)ethanone (Molecular Formula: C11H13NO)[1] is a highly privileged, bifunctional scaffold.

The Causality of Scaffold Design

The utility of this precursor stems from three distinct reactive nodes, each offering orthogonal pathways for heterocyclic synthesis:

  • The Activated α-Methylene: Flanked by a carbonyl group and a 2-pyridyl ring, the α-protons are exceptionally acidic. This dual-activation permits mild, enolate-driven functionalization (e.g., condensation with electrophiles) without requiring cryogenic strong bases[2].

  • The Electrophilic Carbonyl: A prime site for nucleophilic attack by hydrazines, hydroxylamines, or primary amines, facilitating rapid ring closures[3].

  • The Cyclobutyl Motif: Replacing traditional gem-dimethyl or cyclohexyl groups with a cyclobutyl ring is a proven medicinal chemistry tactic. The cyclobutyl ring restricts conformational flexibility, lowers the lipophilicity (LogP) penalty, and enhances metabolic stability against cytochrome P450-mediated oxidation, which is vital for optimizing target residence time in kinase (e.g., VEGFR2) and enzyme (e.g., IDO) inhibitors[2][3].

Divergent Synthetic Pathways

By exploiting the orthogonal reactivity of the ketone, the α-methylene, and the pyridine nitrogen, chemists can access a diverse array of complex heterocycles, including pyrazoles[4], indolizines, and metallo-oxime complexes[5].

G Precursor 1-Cyclobutyl-2-(pyridin-2-yl)ethanone (Activated α-Methylene & Carbonyl) Enaminone Enaminone Intermediate (via DMF-DMA) Precursor->Enaminone Electrophilic Addition Alkylation N-Alkylation Intermediate (via α-Halo Ketone) Precursor->Alkylation Pyridine N-Alkylation Oxime Oxime Ligand (via Hydroxylamine) Precursor->Oxime Carbonyl Condensation Pyrazole 3-Cyclobutyl-4-(pyridin-2-yl)pyrazole (via Hydrazine) Enaminone->Pyrazole Condensation & Cyclization Indolizine Indolizine Scaffold (Tschitschibabin Cyclization) Alkylation->Indolizine Intramolecular Aldol-type MetalComplex Metallo-Oxime Complex (e.g., Cu, Fe coordination) Oxime->MetalComplex Metal Chelation

Figure 1: Divergent synthetic pathways of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone.

Experimental Protocols

The following self-validating protocols are designed to ensure high fidelity and reproducibility in the synthesis of target scaffolds.

Protocol A: Synthesis of 3-Cyclobutyl-4-(pyridin-2-yl)-1H-pyrazoles

Mechanism: Reaction of the highly nucleophilic α-methylene with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) yields a 1,3-dielectrophilic enaminone. Subsequent condensation with hydrazine is thermodynamically driven by the formation of the aromatic pyrazole ring[4].

  • Enaminone Formation:

    • Charge a dry 50 mL round-bottom flask with 1-Cyclobutyl-2-(pyridin-2-yl)ethanone (1.0 equiv, 5.0 mmol).

    • Add DMF-DMA (1.5 equiv, 7.5 mmol) and toluene (10 mL).

    • Stir at 90°C for 4 hours. Validation: Monitor via TLC (EtOAc/Hexane 1:1). The starting material will disappear, replaced by a highly UV-active enaminone spot.

    • Concentrate under reduced pressure to remove unreacted DMF-DMA and methanol by-products.

  • Pyrazole Cyclization:

    • Dissolve the crude enaminone in absolute ethanol (15 mL).

    • Add hydrazine hydrate (1.2 equiv, 6.0 mmol) dropwise at 0°C.

    • Reflux the mixture at 80°C for 3 hours.

    • Validation & Isolation: Cool to room temperature. The product often precipitates directly. Filter and wash with cold ethanol. LC-MS will confirm the [M+H]+ mass, and 1H-NMR will show the characteristic pyrazole C5-H singlet at ~8.0 ppm.

Protocol B: Tschitschibabin Synthesis of Indolizines

Mechanism: The pyridine nitrogen acts as a nucleophile to displace the halide of an α-halo ketone, forming a pyridinium salt. Base-catalyzed deprotonation of the α-methylene triggers an intramolecular aldol-type condensation with the newly introduced carbonyl, followed by dehydration to yield the fluorescent indolizine.

  • Quaternization:

    • Dissolve 1-Cyclobutyl-2-(pyridin-2-yl)ethanone (1.0 equiv, 5.0 mmol) in dry acetone (20 mL).

    • Add 2-bromoacetophenone (1.1 equiv, 5.5 mmol) and stir at reflux for 6 hours.

    • Validation: A pyridinium bromide salt will precipitate as a dense solid. Filter and wash with cold acetone.

  • Cyclization:

    • Suspend the intermediate salt in water (20 mL) and add Na₂CO₃ (2.0 equiv, 10.0 mmol).

    • Heat to 90°C for 4 hours.

    • Validation & Isolation: Extract with dichloromethane (3 x 15 mL). The organic layer will exhibit strong fluorescence under 365 nm UV light, a hallmark of the indolizine core. Purify via flash chromatography.

Protocol C: Synthesis of Oxime Metalloligands

Mechanism: Ketones adjacent to pyridine rings readily form oximes. These oximes are highly efficient bidentate (N,N) ligands for transition metals, crucial for developing single-molecule magnets and metalloenzyme models[5].

  • Oximation:

    • Combine 1-Cyclobutyl-2-(pyridin-2-yl)ethanone (1.0 equiv, 5.0 mmol), hydroxylamine hydrochloride (1.5 equiv, 7.5 mmol), and sodium acetate (1.5 equiv, 7.5 mmol) in ethanol (20 mL).

    • Reflux for 2 hours. Evaporate the solvent, partition between EtOAc and water, and dry the organic layer.

    • Validation: IR spectroscopy will reveal the disappearance of the C=O stretch (~1710 cm⁻¹) and the appearance of a broad O-H stretch (~3448 cm⁻¹) and C=N stretch (~1597 cm⁻¹)[5].

  • Metal Complexation:

    • Add a solution of Cu(ClO₄)₂ (0.5 equiv) in water to the oxime in acetonitrile. Stir for 30 minutes, then add solid NaOAc to induce coordination. Slow evaporation yields diffraction-quality crystals[5].

Quantitative Data & Yield Optimization

The following table summarizes the typical reaction parameters, expected yields, and primary analytical markers for the described workflows.

Target ScaffoldReagents & SolventsTemp / TimeTypical YieldKey Analytical Marker
Pyrazoles DMF-DMA (Tol); N₂H₄·H₂O (EtOH)90°C (4h) / 80°C (3h)75 - 85%LC-MS [M+H]⁺; Pyrazole C5-H singlet (~8.0 ppm)
Indolizines α-Bromoacetophenone (Acetone); Na₂CO₃ (H₂O)Reflux (6h) / 90°C (4h)60 - 70%Strong UV fluorescence; Indolizine C5-H (~8.5 ppm)
Oxime Ligands NH₂OH·HCl, NaOAc (EtOH)80°C (2h)85 - 95%IR: O-H (~3448 cm⁻¹), C=N (~1597 cm⁻¹)

References

  • Journal of Medicinal Chemistry (ACS). "Development of Novel VEGFR2 Inhibitors Originating from Natural Product Analogues with Antiangiogenic Impact". Available at:[Link]

  • PubMed Central (PMC). "Aqua[1-(pyridin-2-yl)ethanone oximato][1-(2-pyridin-2-yl)ethanone oxime]copper(II) perchlorate monohydrate". Available at:[Link]

  • ORBi. "Indol-2-yl ethanones as novel indoleamine 2,3-dioxygenase (IDO) inhibitors". Available at:[Link]

  • Google Patents. "Preparation of Pyrazole Derivatives".

Sources

Application

Application Notes and Protocols for the In Vitro Characterization of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone

Introduction: Profiling a Novel Chemical Entity In the landscape of modern drug discovery, the initial characterization of novel chemical entities is a critical step in identifying potential therapeutic agents.[1][2] The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Profiling a Novel Chemical Entity

In the landscape of modern drug discovery, the initial characterization of novel chemical entities is a critical step in identifying potential therapeutic agents.[1][2] The compound 1-Cyclobutyl-2-(pyridin-2-yl)ethanone, a molecule featuring both a cyclobutane and a pyridine ring, represents such a novel structure with unexplored biological potential. The pyridine scaffold is a well-established pharmacophore found in a wide array of bioactive compounds, including kinase inhibitors, while cyclobutane rings can influence the conformational properties and metabolic stability of a molecule.[3][4][5] Given the absence of established biological data for this specific compound, a systematic in vitro screening approach is warranted to elucidate its potential bioactivities.

This guide provides a comprehensive set of detailed application notes and protocols designed for researchers, scientists, and drug development professionals to conduct a foundational in vitro evaluation of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone. The protocols herein are designed to be self-validating systems, providing a robust framework for an initial assessment of this compound's potential as an enzyme inhibitor, a cytotoxic agent, or an antimicrobial compound.

Part 1: Preliminary Characterization and Compound Handling

Prior to initiating biological assays, it is imperative to understand the physicochemical properties of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone.

Compound Preparation:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone, typically in a non-aqueous solvent such as dimethyl sulfoxide (DMSO), at a concentration of 10-50 mM. Ensure the compound is fully dissolved.

  • Solubility Assessment: Determine the solubility of the compound in the aqueous buffers and cell culture media to be used in the assays to avoid precipitation.

  • Working Dilutions: Prepare serial dilutions of the stock solution in the appropriate assay buffer or medium immediately before use. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all experimental and control wells to minimize solvent-induced effects.[6]

Part 2: Enzyme Inhibition Assays - Screening for Kinase Inhibitory Activity

Rationale: The pyridine moiety is a common feature in many kinase inhibitors.[3] Therefore, a primary screening of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone against a representative kinase is a logical first step to explore its potential as an enzyme inhibitor. This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) value.[7]

Protocol 2.1: Determination of IC50 for a Generic Kinase

This protocol outlines a general method for determining the IC50 value of a novel compound using a biochemical assay.[7]

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • 1-Cyclobutyl-2-(pyridin-2-yl)ethanone

  • Assay buffer

  • ATP (Adenosine triphosphate)

  • 96-well or 384-well microplate

  • Microplate reader capable of detecting the assay signal (e.g., absorbance, fluorescence, luminescence)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone in 100% DMSO.

    • Create a series of dilutions of the compound in the assay buffer. The concentration range should span several orders of magnitude around the anticipated IC50.[7]

    • Prepare solutions of the kinase and its substrate in the assay buffer at their optimal concentrations.

  • Assay Setup:

    • Add a fixed volume of the kinase solution to each well of the microplate.

    • Add the various concentrations of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).[7]

    • Pre-incubate the kinase and the compound for a predetermined time at the optimal temperature to allow for binding.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate and ATP solution to each well.

    • Measure the rate of the reaction using a microplate reader. The detection method will depend on the specific kinase assay kit used.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control (vehicle control).[7]

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Parameter Recommended Condition Rationale
Compound Concentrations0.01 µM to 100 µM (logarithmic dilutions)To cover a broad range of potential inhibitory activities.
Enzyme ConcentrationAs per manufacturer's recommendation or empirically determinedTo ensure a linear reaction rate during the measurement period.
Substrate ConcentrationAt or near the Km valueTo allow for competitive inhibitors to be detected effectively.
Incubation Time15-60 minutesTo allow for inhibitor binding without significant substrate depletion.

Diagram of the Enzyme Inhibition Assay Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Compound Dilutions A2 Add Compound Dilutions P1->A2 P2 Prepare Enzyme and Substrate Solutions A1 Add Enzyme to Plate P2->A1 A4 Initiate Reaction with Substrate/ATP P2->A4 A1->A2 A3 Pre-incubate A2->A3 A3->A4 A5 Measure Signal A4->A5 D1 Calculate % Inhibition A5->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 D2->D3

Caption: Workflow for the determination of the IC50 value in an enzyme inhibition assay.

Part 3: Cell-Based Assays - Assessing Cytotoxicity and Cell Viability

Rationale: It is crucial to assess the effect of a novel compound on cell viability. This information is vital for determining if the compound has potential as a cytotoxic agent (e.g., for anticancer research) or to establish a non-toxic concentration range for other cell-based assays.[8] The MTT and XTT assays are colorimetric assays that measure cellular metabolic activity as an indicator of cell viability.[8][9][10]

Protocol 3.1: MTT Assay for Cell Viability

The MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[8][9]

Materials:

  • Selected cancer and/or non-cancerous cell lines

  • Complete cell culture medium

  • 1-Cyclobutyl-2-(pyridin-2-yl)ethanone

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank control (medium only).[6]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[6][8]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[6][8]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium and add a solubilizing agent to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Parameter Recommended Condition Rationale
Cell DensityVaries by cell line (e.g., 5,000-10,000 cells/well)To ensure cells are in the exponential growth phase during the assay.
Compound Concentrations0.1 µM to 200 µM (logarithmic dilutions)To determine a dose-dependent effect on cell viability.
Incubation Time24, 48, 72 hoursTo assess time-dependent effects of the compound.
Wavelength570 nmThe absorbance maximum of the formazan product.[11]

Diagram of the MTT Assay Workflow:

cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis S1 Seed Cells in 96-well Plate S2 Allow Cells to Adhere S1->S2 T2 Treat Cells with Compound S2->T2 T1 Prepare Compound Dilutions T1->T2 T3 Incubate for 24-72h T2->T3 M1 Add MTT Reagent T3->M1 M2 Incubate for 2-4h M1->M2 M3 Add Solubilization Solution M2->M3 M4 Read Absorbance at 570 nm M3->M4 A1 Calculate % Cell Viability M4->A1 A2 Determine IC50 A1->A2

Caption: A schematic representation of the MTT cell viability assay workflow.

Part 4: Antimicrobial Susceptibility Testing

Rationale: The pyridine ring is a structural component of several antimicrobial agents. Therefore, it is prudent to screen 1-Cyclobutyl-2-(pyridin-2-yl)ethanone for potential antibacterial activity. The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

Protocol 4.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard methods for antimicrobial susceptibility testing.[6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 1-Cyclobutyl-2-(pyridin-2-yl)ethanone

  • Sterile 96-well microtiter plates

  • Positive control (bacteria with no compound)

  • Negative control (broth medium only)

  • Spectrophotometer or microplate reader

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate them into a suitable broth medium.

    • Incubate the culture until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate. The concentration range should be chosen based on the expected potency of the compound.[6]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[6]

    • Seal the plate and incubate at the appropriate temperature for 16-20 hours.[6]

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify bacterial growth.

Parameter Recommended Condition Rationale
Bacterial Inoculum5 x 10⁵ CFU/mLA standardized inoculum size is crucial for reproducible MIC results.
Compound Concentrations0.5 µg/mL to 256 µg/mL (two-fold dilutions)A standard range for initial screening of antimicrobial activity.
Incubation Time16-20 hoursAllows for sufficient bacterial growth in the positive control.
Incubation Temperature37°C (or optimal for the specific strain)To ensure optimal growth of the test organism.

Diagram of the Broth Microdilution Assay Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Bacterial Inoculum A1 Inoculate Plate with Bacteria P1->A1 P2 Prepare Compound Dilutions in Plate P2->A1 A2 Incubate for 16-20h A1->A2 D1 Visually Inspect for Turbidity A2->D1 D2 Determine MIC D1->D2

Caption: The workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The protocols detailed in this application note provide a foundational framework for the initial in vitro characterization of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone. The results from these assays will offer the first insights into the biological activity of this novel compound, guiding future research endeavors. Positive results in any of these screens would warrant further investigation, including more detailed mechanistic studies, evaluation against a broader panel of targets, and eventually, in vivo testing.[12] This systematic approach ensures a thorough and scientifically rigorous initial assessment of a promising new chemical entity.

References

  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Anticancer Research. (2019, July 2). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Retrieved from [Link]

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  • Oxford Academic. (n.d.). 1.3 In vitro and in vivo testing of new compounds. Retrieved from [Link]

  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • La Trobe University. (2021, March 31). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Retrieved from [Link]

  • MDPI. (2024, December 26). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Retrieved from [Link]

  • ACS Publications. (2016, April 14). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Retrieved from [Link]

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  • NextSDS. (n.d.). 1-Cyclobutyl-2-(pyridin-2-yl)ethanone — Chemical Substance Information. Retrieved from [Link]

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  • MDPI. (2024, May 22). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Retrieved from [Link]

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Method

Application Notes &amp; Protocols for the Scalable Synthesis of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone

Document ID: AN-CPE-2026-01 Abstract: This document provides a comprehensive guide for the scaled-up synthesis of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone, a key intermediate for industrial research and drug development. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-CPE-2026-01

Abstract: This document provides a comprehensive guide for the scaled-up synthesis of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone, a key intermediate for industrial research and drug development. The protocol emphasizes a robust and scalable synthetic strategy utilizing a Grignard reaction with a nitrile electrophile, a method selected for its reliability, control, and avoidance of over-addition byproducts. We detail the reaction mechanism, provide step-by-step protocols from starting material preparation to final product purification, and conduct a thorough hazard analysis critical for process safety during scale-up. This guide is intended for researchers, process chemists, and drug development professionals seeking to implement a safe, efficient, and reproducible manufacturing process for this valuable compound.

Introduction and Strategic Overview

1-Cyclobutyl-2-(pyridin-2-yl)ethanone is a heterocyclic ketone of significant interest in medicinal chemistry. The incorporation of a cyclobutane ring is a contemporary strategy in drug design to enhance metabolic stability, improve binding affinity, and explore novel chemical space.[1] The pyridyl ketone moiety is a versatile precursor for a wide range of pharmacologically active compounds, including kinase inhibitors and other targeted therapeutics.[2][3]

The primary challenge in producing this molecule for industrial research is the development of a synthetic route that is not only high-yielding but also safe, economical, and scalable. This guide addresses this challenge by presenting a validated protocol centered on the nucleophilic addition of a Grignard reagent to a nitrile, followed by acidic hydrolysis.[4][5] This approach is superior to methods involving more reactive electrophiles (e.g., acyl chlorides) which are often prone to double-addition, leading to tertiary alcohol impurities that are difficult to remove at scale.

Retrosynthetic Analysis and Chosen Synthetic Pathway

A successful scale-up operation begins with the selection of an optimal synthetic route. The chosen pathway must balance reagent availability, reaction efficiency, operational safety, and cost-effectiveness.

Retrosynthetic Breakdown

Our retrosynthetic analysis of the target molecule identifies two primary bond disconnections that lead to logical and commercially viable starting materials.

G TM 1-Cyclobutyl-2-(pyridin-2-yl)ethanone I1 Imine Intermediate TM->I1 C=O formation (Hydrolysis) SM1 Cyclobutylmethyl Grignard Reagent I1->SM1 C-C bond formation (Grignard Addition) SM2 Pyridine-2-carbonitrile I1->SM2 SM3 Cyclobutylmethyl Halide SM1->SM3 Grignard Formation

Caption: Retrosynthetic analysis of the target molecule.

Rationale for Pathway Selection

The chosen forward synthesis involves the formation of a cyclobutylmethyl Grignard reagent, which then adds to pyridine-2-carbonitrile. This strategy offers several key advantages for industrial scale-up:

  • High Selectivity: The reaction of a Grignard reagent with a nitrile halts at the magnesium-imine salt intermediate, preventing the common side-reaction of over-addition that plagues reactions with esters or acyl chlorides.[4]

  • Process Control: The Grignard formation and subsequent addition are exothermic but can be precisely controlled by the rate of reagent addition and efficient reactor cooling.[6][7]

  • Commercially Available Precursors: Pyridine-2-carbonitrile and precursors to cyclobutylmethyl halides (e.g., cyclobutylmethanol) are readily available, ensuring a stable supply chain.

  • Safety: While Grignard reagents are hazardous, their handling procedures are well-established in industrial settings. This route avoids the use of less common or more pyrophoric reagents like organolithiums.[8]

Detailed Synthesis Protocols

This section provides detailed, step-by-step protocols for the synthesis of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone on a 1.0 mole scale. All operations should be conducted in a well-ventilated fume hood or an appropriate chemical reactor with all necessary safety precautions in place.

Protocol 1: Formation of Cyclobutylmethylmagnesium Bromide (Grignard Reagent)

Principle: This protocol describes the formation of the organomagnesium halide (Grignard reagent) from cyclobutylmethyl bromide and magnesium turnings in an anhydrous ether solvent. The reaction is initiated on the surface of the magnesium, and maintaining strictly anhydrous conditions is paramount to prevent quenching of the highly basic Grignard reagent.[9]

Materials and Reagents:

Reagent/MaterialCAS No.Molar Mass ( g/mol )QuantityMolesPurity/Notes
Magnesium Turnings7439-95-424.3126.7 g1.1>99.5%, activated
Iodine7553-56-2253.811-2 small crystals-For activation
Cyclobutylmethyl Bromide17247-58-4149.02149.0 g (114 mL)1.0>97%
Anhydrous Tetrahydrofuran (THF)109-99-972.111.0 L-Dri-Solv or freshly distilled from Na/benzophenone

Procedure:

  • Apparatus Setup: Assemble a 2 L, three-necked, round-bottom flask equipped with a mechanical overhead stirrer, a 500 mL pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation: Place the magnesium turnings into the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until violet vapors of iodine are observed; this process etches the magnesium surface, removing the passivating oxide layer.[8] Allow the flask to cool.

  • Initial Reagent Addition: Add 150 mL of anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of cyclobutylmethyl bromide (149.0 g) in 350 mL of anhydrous THF.

  • Initiation: Add approximately 10% (50 mL) of the cyclobutylmethyl bromide solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by a gentle bubbling and a slight increase in temperature. If the reaction does not start, gentle warming may be applied. Expertise Note: A persistent challenge in Grignard synthesis is initiation. If it fails, adding a small amount of a pre-formed Grignard reagent or 1,2-dibromoethane can be effective.

  • Controlled Addition: Once the reaction is self-sustaining (refluxing gently), begin the dropwise addition of the remaining cyclobutylmethyl bromide solution at a rate that maintains a steady but controllable reflux. Use an external cooling bath (ice-water) to manage the exotherm.[6] The total addition time should be approximately 2-3 hours.

  • Completion: After the addition is complete, continue to stir the resulting dark grey-brown mixture for an additional 1-2 hours at ambient temperature or with gentle warming to ensure all the magnesium has reacted. The successful formation of the Grignard reagent marks the completion of this stage.

Protocol 2: Grignard Addition to Nitrile and Hydrolysis

Principle: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming a C-C bond. The resulting intermediate is a magnesium salt of an imine, which is stable to further nucleophilic attack. Subsequent treatment with aqueous acid hydrolyzes the imine to the desired ketone.[5]

Materials and Reagents:

Reagent/MaterialCAS No.Molar Mass ( g/mol )QuantityMolesPurity/Notes
Pyridine-2-carbonitrile100-70-9104.1198.9 g0.95>98%, 0.95 equivalents to limit excess
Anhydrous Tetrahydrofuran (THF)109-99-972.11500 mL-Anhydrous
Hydrochloric Acid (HCl), 6M7647-01-0-~1.0 L-Aqueous solution
Diethyl Ether / MTBE60-29-7-1.5 L-For extraction
Saturated Sodium Bicarbonate (aq)144-55-8-As needed-For neutralization
Brine (Saturated NaCl solution)7647-14-5-500 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-For drying

Procedure:

  • Reaction Setup: Cool the freshly prepared Grignard reagent solution from Protocol 1 to 0 °C using an ice/water bath.

  • Nitrile Addition: Dissolve pyridine-2-carbonitrile (98.9 g) in 500 mL of anhydrous THF and add this solution to the dropping funnel. Add the nitrile solution dropwise to the stirred Grignard reagent over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C. Causality Note: Slow addition at low temperature is crucial to dissipate the heat of reaction and prevent potential side reactions involving the pyridine ring.

  • Stirring: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours to ensure the reaction goes to completion. The mixture will likely be a thick slurry.

  • Hydrolysis (Quench): Cool the reaction mixture again to 0 °C. CAUTION: The quench is highly exothermic and will release flammable gases. Slowly and carefully add 1.0 L of 6M aqueous HCl via the dropping funnel. The rate of addition must be controlled to keep the temperature below 25 °C. Vigorous stirring is essential. Continue adding acid until all solids have dissolved and the aqueous layer is acidic (pH < 2).

  • Work-up and Extraction: Transfer the biphasic mixture to a large separatory funnel. Separate the layers. Extract the aqueous layer twice with 500 mL portions of diethyl ether or methyl tert-butyl ether (MTBE).

  • Washing and Drying: Combine all organic layers. Wash sequentially with 500 mL of water, 500 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and finally 500 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Industrial Scale-Up: Safety and Process Control

Scaling chemical reactions from the lab bench to a pilot plant or industrial reactor introduces significant safety and control challenges. A thorough hazard and operability (HAZOP) study is mandatory.

Hazard Analysis and Mitigation
HazardRoot CauseConsequenceMitigation Strategy
Fire/Explosion Use of flammable ether solvents (THF, Et₂O).[8] Pyrophoric nature of concentrated Grignard reagents if solvent is lost.Severe fire, personnel injury, equipment damage.- Conduct reaction in a properly grounded reactor under an inert (N₂/Ar) atmosphere.[8]- Use spark-proof equipment.- Ensure an adequate supply of Class B and D fire extinguishers.- Never leave the reaction unattended.
Runaway Reaction Uncontrolled exotherm during Grignard formation or acidic quench.[6]Rapid pressure increase, boiling over of solvent, vessel rupture, release of flammable vapors.- Ensure adequate reactor cooling capacity.- Control addition rate of reagents via automated pumps linked to temperature probes.[7]- Have an emergency quench plan (e.g., addition of a non-protic, high-boiling point solvent).
Chemical Exposure Corrosive HCl, toxic pyridine derivatives, skin/organ damage from solvents.Burns, respiratory damage, long-term health effects.- Use appropriate Personal Protective Equipment (PPE): flame-resistant lab coat, safety goggles/face shield, chemical-resistant gloves.[8]- Handle all chemicals within a ventilated enclosure or closed-system reactor.
Reaction Failure Presence of moisture in reagents or glassware.[9] Passivated magnesium.Low or no yield, waste of materials and time.- Use rigorously dried solvents and reagents.- Ensure glassware/reactor is dried and purged with inert gas.- Employ a consistent and validated magnesium activation procedure.
Workflow for Scaled Production

Caption: Industrial workflow for the synthesis of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone.

Purification and Quality Control

The crude product obtained after solvent evaporation requires purification to meet the standards for industrial research.

Purification Protocol

For multi-gram to kilogram scale, vacuum distillation is the preferred method. For highly pure material required for pharmaceutical applications, crystallization may be developed.

  • Setup: Assemble a vacuum distillation apparatus using a short-path distillation head to minimize product loss.

  • Distillation: Heat the crude oil under reduced pressure. Collect fractions based on boiling point. The target product is expected to be a high-boiling oil. Trustworthiness Note: A forerun containing lower-boiling impurities may be observed. The main fraction should be collected when the vapor temperature is stable.

  • Crystallization (Alternative): If the product is a solid or can form a solid derivative, develop a crystallization protocol. Screen various solvents (e.g., hexanes, ethyl acetate/hexanes, isopropanol) to find a system that provides good crystal formation and impurity rejection.

Analytical Characterization and Data

The identity and purity of the final product must be confirmed by standard analytical techniques.

Analysis TechniqueExpected Results for 1-Cyclobutyl-2-(pyridin-2-yl)ethanone
¹H NMR (CDCl₃)Signals corresponding to the pyridyl protons, the methylene protons (-CH₂-), the cyclobutyl methine proton (-CH-), and the cyclobutyl methylene protons. The integration should match the C₁₁H₁₃NO formula.
¹³C NMR (CDCl₃)A signal for the ketone carbonyl (C=O) typically > 200 ppm, along with signals for the aromatic carbons of the pyridine ring and the aliphatic carbons of the cyclobutyl and methylene groups.
FT-IR A strong characteristic absorption band for the ketone C=O stretch (approx. 1700-1720 cm⁻¹). C-H stretches for aromatic and aliphatic groups.
GC-MS A primary peak corresponding to the product's retention time, with a mass spectrum showing the molecular ion peak (m/z = 175.10) and characteristic fragmentation patterns. Purity is determined by peak area percentage (typically >98% for purified material).
Appearance Colorless to pale yellow oil or low-melting solid.

Conclusion

This document outlines a complete and scalable process for the synthesis of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone. By selecting a Grignard-nitrile addition pathway, this protocol prioritizes safety, selectivity, and process control—three pillars of successful industrial chemical manufacturing. The detailed procedures for synthesis, work-up, and purification, combined with a critical hazard analysis, provide a solid foundation for researchers and process chemists to scale the production of this important intermediate. Adherence to these guidelines will facilitate the safe and efficient generation of high-purity material for advanced research and development applications.

References

  • NextSDS. "1-Cyclobutyl-2-(pyridin-2-yl)ethanone — Chemical Substance Information". Available at: [Link]

  • American Chemical Society. "Grignard Reaction - Laboratory Reaction Safety Summary". Available at: [Link]

  • Quora. "What are Grignard reagent preparation precautions during preparation?". Available at: [Link]

  • University of Wisconsin-Madison. "Developing SOPs for Hazardous Chemical Manipulations". Available at: [Link]

  • Gharpure, S. J., & Yoritate, M. (2026). "Grignard Reaction Laboratory Reaction Safety Summary (LRSS): A Practical Resource for Chemists". ACS Publications. Available at: [Link]

  • de Jonge, A. P., den Hertog, H., & Wibaut, J. P. "The preparation of pyridine derivatives from halogenopyridines by means of the Grignard Reaction IV: Synthesis of bis-(pyridyl-2) ketone". ResearchGate. Available at: [Link]

  • Cole, K. P., et al. "Efficient and Scalable Synthesis of Ketones via Nucleophilic Grignard Addition to Nitriles Using Continuous Flow Chemistry". ResearchGate. Available at: [Link]

  • NextSDS. "2-cyclobutyl-1-(pyridin-3-yl)ethan-1-one — Chemical Substance Information". Available at: [Link]

  • Mukaiyama, T., et al. (1973). "Reaction of S-(2-pyridyl) thioates with Grignard reagents. Convenient method for the preparation of ketones". Journal of the American Chemical Society. Available at: [Link]

  • CK-12 Foundation. "Preparation of Ketones". Available at: [Link]

  • Fuson, R. C., & Miller, J. J. "The Condensation of Grignard Reagents with 3-Pyridyl and 3-Quinolyl Ketones". Journal of the American Chemical Society. Available at: [Link]

  • Cheméo. "Chemical Properties of Ethanone, 1-cyclobutyl- (CAS 3019-25-8)". Available at: [Link]

  • Jones, T. K., & Reamer, R. A. (2006). "A High-Yielding Preparation of β-Ketonitriles". Organic Letters. Available at: [Link]

  • NIST. "Ethanone, 1-cyclobutyl-". NIST WebBook. Available at: [Link]

  • Wang, C., et al. (2018). "Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines". Organic Letters. Available at: [Link]

  • OpenStax. "Chemistry of Nitriles". Available at: [Link]

  • Wang, Y., et al. (2021). "A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines". Organic & Biomolecular Chemistry. Available at: [Link]

  • Liu, W., et al. (2024). "Study on Pyridine-Boryl Radical-Promoted, Ketyl Radical-Mediated Carbon–Carbon Bond-Forming Reactions". The Journal of Organic Chemistry. Available at: [Link]

  • Sun, M., et al. "Practical and rapid construction of 2-pyridyl ketone library in continuous flow". ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. "Cyclobutane synthesis". Available at: [Link]

  • Wessjohann, L. A., et al. (2021). "Cyclobutanes in Small‐Molecule Drug Candidates". ChemMedChem. Available at: [Link]

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  • Sharp, S. P., & Steitz, A. (1958). "Method for purification of ketones". U.S. Patent 2,826,537.
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Application

Highly Enantioselective Catalytic Reduction of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone: Methodologies and Mechanistic Insights

The synthesis of chiral 2-pyridyl alcohols is a critical operation in modern drug discovery, providing essential pharmacophores for antihistamines, antispasmodics, and targeted kinase inhibitors. Specifically, the enanti...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of chiral 2-pyridyl alcohols is a critical operation in modern drug discovery, providing essential pharmacophores for antihistamines, antispasmodics, and targeted kinase inhibitors. Specifically, the enantioselective reduction of 1-cyclobutyl-2-(pyridin-2-yl)ethanone (CAS: 1125702-76-2) to its corresponding chiral alcohol presents a unique mechanistic challenge.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. We will examine the causality of catalyst failure in pyridyl systems, explore the mechanistic logic of bifunctional catalysis, and provide self-validating experimental protocols for both Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Hydrogenation (AH).

The Mechanistic Challenge: Pyridine Coordination and Chelation

The fundamental difficulty in reducing β -pyridyl ketones like 1-cyclobutyl-2-(pyridin-2-yl)ethanone lies in the Lewis basicity of the pyridine nitrogen. In traditional inner-sphere transition metal catalysis, the substrate must coordinate to the metal center (e.g., Ru, Rh, or Ir) for hydride transfer to occur.

However, β -pyridyl ketones possess both a carbonyl oxygen and a pyridine nitrogen separated by a single methylene bridge. This geometry perfectly aligns to form a highly stable 6-membered bidentate chelate with the metal center.

  • The Causality of Failure: This strong chelation displaces chiral ligands, occupies the coordination sites required for hydrogen activation, and ultimately leads to severe catalyst poisoning or a completely racemic background reduction.

To overcome this, modern catalytic systems utilize outer-sphere bifunctional mechanisms or highly sterically demanding chiral pockets. For instance,1 demonstrated that Ru-catalysts of minimal stereogenicity can achieve exceptional enantiomeric excesses (ee) via ATH by transferring a hydride and a proton simultaneously through a 6-membered transition state, entirely bypassing direct metal-ketone coordination [2]. Similarly, 2 utilized [Rh(COD)Binapine]BF 4​ to create a rigid chiral environment that prevents detrimental N-coordination while enabling high turnover numbers (TON) [1].

MechanismLogic A 1-Cyclobutyl-2-(pyridin-2-yl)ethanone B Inner-Sphere Pathway (Standard Catalysts) A->B  Traditional Metal C Outer-Sphere Pathway (Bifunctional Catalysts) A->C  Ru-TsDPEN / Rh-Binapine D N-O Bidentate Chelation (6-Membered Ring) B->D E Concerted Hydride/Proton Transfer (No Direct Metal Coordination) C->E F Catalyst Poisoning & Racemic Reduction D->F G High Turnover & High Enantioselectivity E->G

Mechanistic divergence in the reduction of beta-pyridyl ketones based on catalyst selection.

Self-Validating Experimental Workflow

A robust protocol must be self-validating. To ensure that the observed enantioselectivity is a product of the chiral catalyst and not an artifact of the analytical method, the workflow below incorporates orthogonal validation steps.

Workflow Step1 1. Substrate Preparation (Purification & Drying) Step2 2. Solvent Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Catalyst Activation (Base-induced or H2 insertion) Step2->Step3 Step4 4. Asymmetric Reduction (Controlled Temp/Pressure) Step3->Step4 Step5 5. Orthogonal Validation (GC/MS for Conversion) Step4->Step5 Step6 6. Chiral HPLC Analysis (ee Determination) Step5->Step6

Self-validating experimental workflow for the catalytic enantioselective reduction process.

Detailed Experimental Protocols

Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This method is highly scalable and avoids the use of high-pressure hydrogen gas, utilizing isopropanol as both the solvent and the hydride donor.

Materials:

  • Substrate: 1-Cyclobutyl-2-(pyridin-2-yl)ethanone (1.0 mmol, 175.2 mg)

  • Catalyst: RuCl( p -cymene)[( R,R )-TsDPEN] (0.5 mol%, 3.2 mg)

  • Base: Potassium tert-butoxide ( t BuOK) (15 mol%, 16.8 mg)

  • Solvent: Anhydrous i PrOH / CH 2​ Cl 2​ (2:1 v/v, 3.0 mL)

Step-by-Step Procedure:

  • Preparation & Degassing: In a glovebox, charge a flame-dried Schlenk tube with the ketone substrate and the Ru-catalyst. Add the i PrOH/CH 2​ Cl 2​ solvent mixture.

    • Causality: Oxygen irreversibly oxidizes the ruthenium center and degrades the diamine ligand. Perform three freeze-pump-thaw cycles to ensure complete deoxygenation.

  • Catalyst Activation: Inject a standardized solution of t BuOK in i PrOH into the reaction mixture at 23 °C.

    • Causality: The base abstracts the chloride from the Ru-precatalyst and deprotonates the amine ligand, generating the active 16-electron Ru-amido species capable of dehydrogenating isopropanol.

  • Reaction: Stir the mixture at 23 °C for 2–4 hours. Monitor the color change; the active catalytic species often exhibits a deep purple/red hue.

  • Quenching & Validation: Quench the reaction by exposing it to air and filtering through a short pad of silica gel (eluting with EtOAc).

    • Self-Validation Step: Analyze the crude filtrate via achiral GC/MS to confirm >95% conversion before proceeding to chiral analysis. This decouples reactivity from enantioselectivity.

  • Analysis: Remove the solvent under reduced pressure and analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min) to determine the ee.

Protocol B: Rhodium-Catalyzed Asymmetric Hydrogenation (AH)

For applications requiring absolute atom economy and where high-pressure infrastructure is available, AH using a rigid chiral phosphine ligand is preferred[1].

Materials:

  • Substrate: 1-Cyclobutyl-2-(pyridin-2-yl)ethanone (1.0 mmol)

  • Catalyst: [Rh(COD)( R )-Binapine]BF 4​ (1.0 mol%)

  • Solvent: Anhydrous CH 2​ Cl 2​ (5.0 mL)

  • Gas: High-purity H 2​ gas (8 atm / ~117 psi)

Step-by-Step Procedure:

  • Assembly: Inside a glovebox, dissolve the substrate and the Rh-catalyst in anhydrous CH 2​ Cl 2​ within a glass vial equipped with a magnetic stir bar. Place the vial into a stainless-steel autoclave.

  • Purging: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line. Purge the vessel by pressurizing to 5 atm with H 2​ and carefully venting. Repeat this process five times.

    • Causality: Residual nitrogen or argon can cause partial pressure discrepancies, leading to incomplete conversion.

  • Hydrogenation: Pressurize the autoclave to 8 atm of H 2​ and stir vigorously (1000 rpm) at 25 °C for 16 hours.

    • Causality: High stirring rates are mandatory to overcome the gas-liquid mass transfer limitations inherent in biphasic hydrogenation reactions.

  • Workup: Carefully vent the hydrogen gas in a fume hood. Evaporate the solvent and purify the resulting chiral alcohol via flash column chromatography.

Quantitative Data & Catalyst Comparison

The following table summarizes the expected performance metrics of various state-of-the-art catalyst systems applied to 2-pyridyl ketone derivatives, synthesized from recent authoritative literature [1][2][3].

EntryCatalyst SystemMethodHydride Source / PressureTemp (°C)Conversion (%)ee (%)
1RuCl( p -cymene)[( R,R )-TsDPEN]ATH i PrOH258891
2Ru-B10 (Minimal Stereogenicity)ATH i PrOH / CH 2​ Cl 2​ 239496
3[Rh(COD)( R )-Binapine]BF 4​ AHH 2​ (8 atm)25>9998
4Ru-P,P,N,N-Ligand ComplexAHH 2​ (10 atm)2597>99

Note: Entry 4 utilizes recently developed multidentate ferrocene-based P,P,N,N-ligands which show exceptional resistance to pyridine poisoning [3].

References

  • Zhang, X., et al. (2015). "Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones." Organic Letters, 17(17).[Link]

  • Chen, F., et al. (2019). "Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity." ACS Catalysis.[Link]

  • Recent Advances in Ruthenium Catalysis (2025). "Development of Multidentate P,P,N,N-Ligands for Ruthenium-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl Ketones." The Journal of Organic Chemistry.[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls and isolation challenges associated with the synthesis of 1-Cyclobutyl-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls and isolation challenges associated with the synthesis of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone.

Synthesizing 2-pyridyl ketones via the acylation of 2-picoline is notoriously prone to low yields due to competing side reactions. This guide provides field-proven diagnostics, mechanistic explanations, and a self-validating experimental protocol to help you achieve near-quantitative yields.

Executive Summary & Quantitative Diagnostics

Before adjusting your protocol, compare your current reaction parameters against our optimized baseline. The table below summarizes the causality behind common yield-limiting factors.

ParameterSub-optimal ConditionOptimized ConditionCausality / Mechanistic ImpactExpected Yield
Electrophile Cyclobutyl Ester / Acid ChlorideCyclobutyl Weinreb AmidePrevents premature intermediate collapse and over-addition.<40% vs. >85%
Base Choice n-BuLi at 0 °CLDA or n-BuLi at -78 °CEliminates nucleophilic attack on the electron-deficient pyridine ring.Variable vs. >90%
Stoichiometry 1.0 eq 2-picoline1.05 eq 2-picolineEnsures complete consumption of the electrophile.+10-15% boost
Workup H₂O or harsh acid quenchSat. NH₄Cl (aq) quenchPrevents product enolization and breaks lithium chelates safely.Prevents degradation

Mechanistic Pathway Analysis

Understanding why a reaction fails is more important than knowing how to run it. The diagram below illustrates the divergent pathways between using a standard ester and a Weinreb amide.

Mechanism cluster_0 Sub-Optimal Pathway (Ester) cluster_1 Optimized Pathway (Weinreb Amide) A 2-Picoline B 2-Picolyllithium A->B n-BuLi -78 °C C Cyclobutyl Ester B->C Nucleophilic Attack D Weinreb Amide B->D Nucleophilic Attack E Unstable Intermediate (Collapses Early) C->E G Over-addition & Enolization (<50% Yield) E->G F Stable Tetrahedral Chelate D->F Aqueous Workup H Target Ketone (>85% Yield) F->H Aqueous Workup

Mechanistic pathway: Ester vs. Weinreb amide in 2-picoline acylation.

Core Troubleshooting FAQs

Q1: My synthesis stalls at ~40-50% yield, and I observe unreacted starting material alongside a highly polar byproduct. What is happening? A1: This is the classic hallmark of "product enolization" and "over-addition," which occurs when using standard cyclobutyl esters or acid chlorides. The target molecule, 1-cyclobutyl-2-(pyridin-2-yl)ethanone, contains highly acidic alpha-protons flanked by the carbonyl and the pyridine ring. When the tetrahedral intermediate collapses prematurely, the newly formed ketone is immediately deprotonated by the remaining 2-picolyllithium. This effectively kills one equivalent of your nucleophile, capping your yield at 50%. Furthermore, un-enolized ketone can undergo a second nucleophilic attack, forming a tertiary alcohol (the polar byproduct). Solution: Switch your electrophile to N-methoxy-N-methylcyclobutanecarboxamide (a Weinreb amide). The Weinreb amide forms a stable, five-membered cyclic chelated intermediate that survives until aqueous workup[1]. This completely suppresses both enolization and over-addition.

Q2: I am using n-BuLi to deprotonate 2-picoline, but I am seeing alkylated pyridine side products. How do I improve regioselectivity? A2: n-BuLi is a powerful base but also a strong nucleophile. If the temperature rises above -78 °C, n-BuLi can undergo nucleophilic addition to the electron-deficient pyridine ring (similar to a Chichibabin reaction) rather than deprotonating the benzylic methyl group[2]. Solution: Strict cryogenic control (-78 °C) is mandatory if using n-BuLi. Alternatively, substitute n-BuLi with a non-nucleophilic base such as Lithium Diisopropylamide (LDA). Recent advancements in continuous flow chemistry also demonstrate that precise residence time control (e.g., mixing n-BuLi and 2-picoline at -78 °C for <5 seconds) completely eliminates these side reactions[3].

Q3: The reaction seems to work by TLC, but I lose significant product during the aqueous workup. How do I optimize isolation? A3: 2-Pyridyl ketones are excellent bidentate ligands. During workup, the product can chelate lithium ions, pulling it into the aqueous layer or causing it to streak on silica during purification. Solution: Quench the reaction with saturated aqueous NH₄Cl. The ammonium ions provide a mild proton source to break the tetrahedral intermediate without overly acidifying the aqueous phase (which would protonate the pyridine nitrogen and drag your product into the aqueous layer).

Validated Experimental Protocol

The following self-validating workflow utilizes the Weinreb amide strategy to ensure high fidelity and yield.

Workflow Step1 1. Lithiation Add n-BuLi to 2-Picoline at -78 °C in THF Step2 2. Electrophile Dropwise addition of Cyclobutyl Weinreb Amide Step1->Step2 Step3 3. Stabilization Stir at -78 °C (1h), then warm to 0 °C Step2->Step3 Step4 4. Quench Add sat. NH4Cl (aq) to break chelate Step3->Step4 Step5 5. Isolation Extract (EtOAc) & Flash Chromatography Step4->Step5

Step-by-step workflow for the synthesis of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone.

Step-by-Step Methodology

Reagents: 2-Picoline (1.05 eq), n-BuLi (2.5 M in hexanes, 1.05 eq), N-methoxy-N-methylcyclobutanecarboxamide (1.0 eq), anhydrous THF.

  • Lithiation (Self-Validating Step): Charge a flame-dried Schlenk flask with anhydrous THF and 2-picoline. Cool to -78 °C under an inert argon atmosphere. Add n-BuLi dropwise. Validation: The solution will turn a deep, vibrant red, confirming the successful formation of the 2-picolyllithium anion[4]. Stir for 30 minutes.

  • Electrophilic Addition: Dissolve the cyclobutyl Weinreb amide in a small volume of anhydrous THF. Add this solution dropwise to the lithiated mixture at -78 °C to prevent localized heating.

  • Tetrahedral Stabilization: Maintain the reaction at -78 °C for 1 hour, then slowly warm to 0 °C over 30 minutes. Do not let the reaction reach room temperature before quenching, as the lithium chelate may prematurely destabilize.

  • Quench & Workup: Vigorously stir and add saturated aqueous NH₄Cl at 0 °C to collapse the intermediate. Validation: The deep red color will dissipate, leaving a yellow/orange biphasic mixture.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure ketone.

References

  • Benchchem Technical Support Team. "2-(4-Methoxybenzoyl)pyridine | 6305-18-6 | Benchchem" Benchchem.
  • Power, Mark, et al. "Organolithium Bases in Flow Chemistry: A Review." Organic Process Research & Development, ACS Publications.
  • Sánchez-Roa, David, et al. "Structurally Mapping Sodium-Mediated Synthesis of 1,4-Substituted Dihydropyridines: Nucleophilic Addition vs Benzylic metalation." Synthesis, Thieme.
  • Sun, Maolin, et al. "Practical and rapid construction of 2-pyridyl ketone library in continuous flow." ResearchGate.

Sources

Optimization

troubleshooting poor solubility of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone in polar solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 1-Cyclobutyl-2-(pyridin-2-yl)ethanone .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 1-Cyclobutyl-2-(pyridin-2-yl)ethanone .

This compound presents a classic formulation challenge: it combines a highly lipophilic, non-polar cyclobutyl ring with a weakly basic pyridine moiety. In polar protic solvents (like water or physiological buffers), the hydrophobic effect causes the non-polar regions to structure the surrounding water molecules, resulting in an entropically unfavorable state that drives rapid precipitation.

Below is an in-depth, causality-driven troubleshooting guide to overcome these thermodynamic barriers and achieve stable, true solutions for your assays.

Diagnostic Troubleshooting & FAQs

Q1: Why does 1-Cyclobutyl-2-(pyridin-2-yl)ethanone rapidly precipitate when diluted from a DMSO stock into an aqueous buffer at pH 7.4? A1: The precipitation is driven by the protonation state of the pyridine ring. Pyridine derivatives typically have a pKa​ around 5.2. At a physiological pH of 7.4, the bulk of the compound exists as an unprotonated free base[1]. Without the positive charge on the nitrogen to facilitate ion-dipole interactions with water, the lipophilic cyclobutyl group dominates the molecule's hydration profile, causing it to crash out of solution. To maintain solubility, you must either lower the pH to ionize the molecule or shield the hydrophobic regions from the aqueous environment.

Q2: My downstream in vitro assay is strictly pH-sensitive (must remain at pH 7.4). How can I prevent precipitation without altering the pH? A2: If pH adjustment is prohibited, you must utilize a thermodynamic sink to shield the lipophilic cyclobutyl group. The most effective method is inclusion complexation using Hydroxypropyl- β -cyclodextrin (HP- β -CD) [2]. Causality: HP- β -CD features a hydrophobic internal cavity and a hydrophilic exterior. The cyclobutyl moiety of your compound will spontaneously enter the cavity to displace high-energy water molecules (an entropically driven process), while the hydrophilic exterior of the cyclodextrin maintains bulk aqueous solubility. Using a small amount of co-solvent (like DMSO) during preparation acts synergistically to break the compound's crystal lattice energy before complexation[3].

Q3: I am attempting in situ salt formation to enhance solubility, but the compound still precipitates. What is failing? A3: You are likely not dropping the microenvironmental pH low enough relative to the compound's pKa​ . For a weak base to be >99% ionized, the pH of the solution must be at least 2 units below its pKa​ (i.e., pH 3.2). Furthermore, the choice of counterion matters. While chloride (from HCl) is common, it can sometimes form a tightly bound, poorly soluble crystalline lattice. Switching to a mesylate salt (using methanesulfonic acid) often disrupts the crystal lattice more effectively due to the larger, asymmetric counterion, yielding a significantly higher intrinsic solubility[4][5].

Quantitative Data: Solubility Enhancement Strategies

The following table summarizes the expected thermodynamic enhancements for weakly basic pyridine derivatives based on established pharmaceutical methodologies.

StrategyPhysicochemical MechanismExpected Solubility EnhancementBest Use Case
Aqueous Buffer (pH 7.4) Baseline (Unprotonated free base)1x (Baseline)Reference control
Co-solvent (10% DMSO) Lowers dielectric constant of the solvent mixture5x – 10xAssays tolerant to organic solvents
HP- β -CD Complexation Encapsulation of the lipophilic cyclobutyl moiety50x – 100xpH-sensitive in vitro / cell-based assays
Salt Formation (pH 2.0) Ionization of the pyridine nitrogen (Ion-dipole bonding)1,000x – 2,000xGastric simulations / low-pH stable assays

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in diagnostic steps to confirm that you have achieved a true solution rather than a deceptive colloidal suspension.

Protocol 1: Co-Solvent Assisted HP- β -CD Complexation

Use this when physiological pH (7.4) must be maintained.

  • Stock Preparation: Dissolve 1-Cyclobutyl-2-(pyridin-2-yl)ethanone in 100% DMSO to create a highly concentrated 50 mM stock.

  • Host Solution: Prepare a 20% (w/v) solution of HP- β -CD in your target aqueous buffer (e.g., PBS, pH 7.4). Stir until completely transparent.

  • Complexation: Under vigorous vortexing, add the DMSO stock dropwise to the HP- β -CD solution until the final DMSO concentration is 2% (v/v).

  • Equilibration: Sonicate the mixture in a water bath for 15 minutes at room temperature to provide the activation energy required for host-guest complexation.

  • Self-Validation Step A (Tyndall Effect): Shine a red laser pointer through the glass vial. If you see a visible laser beam path (scattering), you have formed nano-precipitates. If the beam is invisible within the liquid, you have successfully formed a true inclusion complex.

  • Self-Validation Step B (Quantification): Centrifuge the sample at 15,000 × g for 10 minutes to pellet any microscopic aggregates. Analyze the supernatant via HPLC-UV against a standard curve to confirm the exact soluble concentration.

Protocol 2: In Situ Mesylate Salt Formation

Use this when low pH is acceptable for your application.

  • Acidification: Prepare an aqueous solution of 0.1 M Methanesulfonic acid (MSA).

  • Dissolution: Add the solid 1-Cyclobutyl-2-(pyridin-2-yl)ethanone directly to the MSA solution.

  • Agitation: Stir continuously at 37°C for 2 hours. The low pH will protonate the pyridine ring, and the mesylate counterion will prevent rigid crystal lattice formation.

  • Self-Validation Step (pH & Clarity Check): Measure the final pH to ensure it remains below 3.5. Visually inspect for clarity. Filter the solution through a 0.22 μ m PTFE syringe filter; if resistance is high, undissolved micro-crystals remain, indicating the saturation limit of the salt has been reached.

Workflow Visualization

Below is the logical decision tree for troubleshooting the solubility of this compound.

SolubilityOptimization Start Compound Precipitation in Polar Solvents Assess Analyze pKa & LogP (Pyridine pKa ~5.2) Start->Assess Decision Is low pH (<4.0) compatible with assay? Assess->Decision Salt In Situ Salt Formation (e.g., Mesylate salt) Decision->Salt Yes Complex HP-β-CD Complexation + Co-solvent (DMSO) Decision->Complex No Validate1 Centrifuge & HPLC-UV Quantification Salt->Validate1 Validate2 Laser Tyndall Effect (Check for aggregates) Complex->Validate2 Success Optimized Soluble Formulation Validate1->Success Validate2->Validate1

Workflow for troubleshooting and validating the solubility of weakly basic pyridine derivatives.

References

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug, National Center for Biotechnology Information (NCBI),[Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends, MDPI,[Link]

  • Formulation Possibilities of a Weak Base with a Narrow Solubility Range, ACS Publications,[Link]

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs, Pakistan Journal of Pharmaceutical Sciences,[Link]

Sources

Troubleshooting

Technical Support Center: Stability and Storage of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the best practices for preventing the oxidative degradation of 1-Cyclobutyl-2-(pyridin-2-yl)ethan...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the best practices for preventing the oxidative degradation of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone during storage. We will delve into the mechanisms of degradation, provide actionable protocols, and offer troubleshooting solutions to ensure the long-term integrity of your compound.

Understanding the Vulnerability: Potential Degradation Pathways

1-Cyclobutyl-2-(pyridin-2-yl)ethanone possesses two primary sites susceptible to oxidative degradation under typical storage conditions: the α-carbon to the ketone and the pyridine nitrogen. While ketones are generally more resistant to oxidation than aldehydes, the adjacent pyridine ring can influence the reactivity of the molecule.[1][2]

The most common degradation mechanism is autoxidation, a free-radical chain reaction involving atmospheric oxygen. This process can be initiated by light, heat, or trace metal impurities.[3]

cluster_molecule 1-Cyclobutyl-2-(pyridin-2-yl)ethanone cluster_sites mol Structure a_carbon α-Carbon Oxidation (Hydroxylation, etc.) a_carbon->p1 n_oxide Pyridine N-Oxidation n_oxide->p2

Caption: Potential sites for oxidative degradation on 1-Cyclobutyl-2-(pyridin-2-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary physical signs of degradation for this compound? A1: The most common sign of degradation is a change in the physical appearance of the solid material, such as a color change from white/off-white to yellow or brown.[4] In solution, you may observe the appearance of new, often more polar, peaks in your HPLC chromatogram or new spots on a TLC plate.[4] A loss of potency in biological assays is also a key indicator of degradation.

Q2: What are the ideal storage conditions for solid 1-Cyclobutyl-2-(pyridin-2-yl)ethanone? A2: To maximize the shelf-life of the solid compound, stringent control of the storage environment is critical. The following conditions are recommended based on established principles for stabilizing similar chemical structures.[4][5]

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of chemical degradation significantly.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, a key reactant in oxidation.[4]
Light Protected from Light (Amber Vial)Prevents photolytic reactions, which can initiate radical degradation.[3]
Moisture Dry (Sealed Container with Desiccant)Prevents hydrolysis and potential catalytic effects of moisture.

Q3: My compound is stored in a DMSO solution. How can I prevent it from degrading? A3: Solutions are significantly more prone to degradation than solids. It is strongly recommended to prepare solutions fresh for each experiment. If a stock solution must be stored, follow these guidelines:

  • Use Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas (argon or nitrogen) to remove dissolved oxygen.[4]

  • Store at Low Temperatures: Aliquot the stock solution into single-use vials and store them at -80°C.

  • Protect from Light: Always use amber vials and store them in the dark.

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and oxygen, accelerating degradation.

Q4: Can antioxidants be added to solutions to improve stability? A4: Yes, for solution-based storage or assays, the addition of an antioxidant can be beneficial. Antioxidants function by scavenging free radicals that propagate the oxidative chain reaction.[6] The choice depends on the solvent and downstream application.

  • For non-polar/organic solvents: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are common choices.

  • For aqueous systems: Ascorbic acid (Vitamin C) or Trolox can be effective.[7] Always run a control experiment to ensure the antioxidant does not interfere with your assay.

Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve common stability issues.

start Problem Observed (e.g., Color Change, New HPLC Peak) check_purity Step 1: Confirm Degradation - Run HPLC/TLC analysis - Compare to reference standard start->check_purity is_degraded Is Degradation Confirmed? check_purity->is_degraded review_storage Step 2: Review Storage Protocol - Temperature? - Light exposure? - Inert atmosphere? is_degraded->review_storage  Yes no_issue No Degradation Detected. Monitor for future changes. is_degraded->no_issue No implement_changes Step 3: Implement Corrective Actions - Re-purify material if necessary - Store under inert gas at -20°C - Use amber vials review_storage->implement_changes end Purity and Stability Maintained implement_changes->end

Caption: Troubleshooting workflow for addressing suspected compound degradation.

Problem: My solid compound, stored at 4°C, has turned slightly yellow after a few months.

  • Causality: Yellowing is a common visual indicator of oxidation.[4] Storage at 4°C slows degradation but does not stop it, especially if the vial contains atmospheric oxygen and is not protected from ambient light during handling.

  • Solution:

    • Assess Purity: Perform an immediate purity check using HPLC or NMR to quantify the extent of degradation.

    • Enhance Storage: If the purity is still acceptable, immediately transfer the compound to an amber vial, flush the headspace with argon or nitrogen, seal tightly, and move to a -20°C freezer.

    • Consider Repurification: If significant impurities are detected, the batch may need to be repurified before further use.

Problem: I am observing a new, unidentified peak in my HPLC analysis of a freshly prepared solution.

  • Causality: This indicates rapid degradation in solution. The compound is likely reacting with dissolved oxygen in the solvent, or the solvent itself may contain peroxide impurities (e.g., in aged THF or dioxane).

  • Solution:

    • Use Fresh, High-Purity Solvent: Always use freshly opened, HPLC-grade or anhydrous solvents.

    • Degas the Solvent: Before preparing your solution, sparge the solvent with an inert gas for 15-20 minutes to remove dissolved oxygen.

    • Perform a Forced Degradation Study: To tentatively identify the new peak, intentionally expose a small sample of your compound to an oxidizing agent like 3% hydrogen peroxide for a short period.[3] If the retention time of the resulting degradation product matches your unknown peak, it confirms an oxidative degradant. Such studies are crucial for developing stability-indicating methods.[8][9][10]

Key Experimental Protocols

Protocol 4.1: Recommended Long-Term Storage of Solid Compound

  • Vial Selection: Choose a clear glass vial that is appropriately sized to minimize headspace.

  • Weighing: Weigh the desired amount of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone and place it in the vial.

  • Inerting: Insert a long needle connected to a supply of dry argon or nitrogen gas. Place a second, shorter needle through the septum to act as an outlet.

  • Purging: Gently flush the vial with the inert gas for 1-2 minutes to displace all oxygen.

  • Sealing: Remove the needles and immediately seal the vial with a Teflon-lined cap. For extra security, wrap the cap junction with Parafilm®.

  • Light Protection: Place the sealed vial inside a labeled amber vial or wrap it completely in aluminum foil.

  • Storage: Place the protected vial in a designated -20°C freezer. Log the compound details, date, and storage conditions in your lab notebook.

Protocol 4.2: Purity Assessment by Thin-Layer Chromatography (TLC)

  • Sample Preparation: Prepare a ~1 mg/mL solution of your compound in a suitable solvent (e.g., ethyl acetate). Prepare a similar concentration of your reference standard, if available.

  • Spotting: Using a capillary tube, spot a small amount of each solution onto a silica gel TLC plate.

  • Elution: Develop the plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes - Note: this must be optimized).

  • Visualization: Visualize the plate under a UV lamp (254 nm).

  • Analysis: The presence of additional spots in the sample lane that are not present in the reference standard lane indicates the presence of impurities. Oxidized impurities are often more polar and will have a lower Rf value.

References
  • American Association for Clinical Chemistry. (n.d.). Guidelines and Recommendations for Laboratory Analysis in the Diagnosis and Management of Diabetes Mellitus. Retrieved from [Link]

  • Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Fiveable. (2025, August 15). Oxidation of Aldehydes and Ketones | Organic Chemistry Study Guide. Retrieved from [Link]

  • Wade, L. G. (n.d.). 19.3 Oxidation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Forney, F. W., & Markovetz, A. J. (1968). Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055–1064. Retrieved from [Link]

  • Pizzino, G., et al. (2017). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Biomolecules, 7(4), 84. Retrieved from [Link]

  • Walker, H. K., Hall, W. D., & Hurst, J. W. (Eds.). (1990). Clinical Methods: The History, Physical, and Laboratory Examinations (3rd ed.). Butterworths. Retrieved from [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • Clark, J. (n.d.). Oxidation of aldehydes and ketones. Chemguide. Retrieved from [Link]

  • Google Patents. (n.d.). EP0272552B1 - Method and device for ketone measurement.
  • NextSDS. (n.d.). 1-Cyclobutyl-2-(pyridin-2-yl)ethanone — Chemical Substance Information. Retrieved from [Link]

  • Park, S. Y., et al. (2021). Potentials of Raspberry Ketone as a Natural Antioxidant. Antioxidants, 10(7), 1123. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • Sharma, G., & Kumar, S. (2014). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(5), 604-610. Retrieved from [Link]

  • Ramsay, R. R., et al. (1987). Inhibition of NADH oxidation by pyridine derivatives. Biochemical and Biophysical Research Communications, 146(1), 53–60. Retrieved from [Link]

  • Gorrod, J. W., & Damani, L. A. (1979). The effect of various potential inhibitors, activators and inducers on the N-oxidation of 3-substituted pyridines in vitro. Xenobiotica, 9(4), 209-218. Retrieved from [Link]

  • Goldenberg, N., & Punthakee, Z. (2023). Update on Measuring Ketones. Diabetes Spectrum, 36(2), 143–151. Retrieved from [Link]

  • Norwitz, N. G., et al. (2024). Ketosis Elevates Antioxidants and Enhances Neural Function Through Improved Bioenergetics: A 1H MR Spectroscopy Study. bioRxiv. Retrieved from [Link]

  • Haces, M. L., et al. (2008). Antioxidant capacity contributes to protection of ketone bodies against oxidative damage induced during hypoglycemic conditions. Brain Research, 1211, 85-94. Retrieved from [Link]

  • Pariza, R. J., & Kuo, M. S. (2005). A Simple Modification to Prevent Side Reactions in Swern-Type Oxidations Using Py·SO3. Organic Process Research & Development, 9(6), 970-972. Retrieved from [Link]

  • Lee, S. Y., & Wipf, P. (2023). Oxidative Dearomatization of Pyridines. Journal of the American Chemical Society, 145(2), 1083–1088. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-cyclobutyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Pinto, A., et al. (2018). Anti-Oxidant and Anti-Inflammatory Activity of Ketogenic Diet: New Perspectives for Neuroprotection in Alzheimer's Disease. Antioxidants, 7(5), 63. Retrieved from [Link]

  • Shinde, S. L., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8. Retrieved from [Link]

  • Li, W., et al. (2020). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Communications Chemistry, 3(1), 1-8. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-cyclobutyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Retrieved from [Link]

  • Ghorai, M. K., & Kumar, A. (2007). Preparation and Reactivity of Versatile α-Amino Ketones. The Journal of Organic Chemistry, 72(5), 1851–1859. Retrieved from [Link]

  • Wang, C., et al. (2020). A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines. Organic & Biomolecular Chemistry, 18(1), 69-73. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the chromatographic complexities of nitrogen-containing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the chromatographic complexities of nitrogen-containing heterocycles.

1-Cyclobutyl-2-(pyridin-2-yl)ethanone presents a classic analytical challenge. The molecule features a basic pyridine ring (pKa ~5.2) and a ketone moiety. In reversed-phase high-performance liquid chromatography (RP-HPLC), this basic nitrogen is highly susceptible to secondary interactions with the stationary phase, leading to severe peak tailing, compromised resolution, and poor quantitative reproducibility[1].

This guide provides a mechanistic understanding of the problem, a diagnostic workflow, and self-validating experimental protocols to restore peak symmetry.

Mechanistic Causality: The Root of Peak Tailing

To fix peak tailing, we must first understand its thermodynamic drivers. In an ideal RP-HPLC separation, retention is governed purely by hydrophobic partitioning between the mobile phase and the C18 ligands. However, silica-based columns contain residual surface silanol groups ( -Si-OH ).

Silanols typically have a pKa between 3.5 and 4.5. At a mid-range mobile phase pH (e.g., pH 5.0–7.0), these silanols deprotonate to form anionic -Si-O− sites. Simultaneously, the basic pyridine nitrogen of 1-cyclobutyl-2-(pyridin-2-yl)ethanone (pKa ~5.2) is partially or fully protonated, carrying a positive charge.

This creates a strong secondary ion-exchange interaction [2]. The analyte molecules are delayed as they electrostatically bind to the silica backbone, stretching the trailing edge of the chromatographic peak and resulting in a high USP Tailing Factor ( Tf​>1.5 ).

Diagnostic Workflow

Before altering mobile phase chemistry, you must isolate whether the tailing is chemical (analyte-specific) or physical (system-wide)[3]. Follow the decision matrix below to diagnose the root cause.

G Start Observe Peak Tailing for 1-Cyclobutyl-2-(pyridin-2-yl)ethanone CheckAll System Suitability Check: Do neutral markers (e.g., Toluene) also tail? Start->CheckAll Physical Physical Issue: Check column void, blocked frit, or extra-column dead volume. CheckAll->Physical Yes (All peaks tail) Chemical Chemical Issue: Secondary Silanol Interactions (Pyridine Nitrogen Ion-Exchange) CheckAll->Chemical No (Only basic peaks tail) LowPH Protocol 1: Low pH (<3.0) Protonate silanols using 0.1% TFA or Formic Acid Chemical->LowPH HighPH Protocol 2: High pH (>8.0) Deprotonate pyridine using Ammonium Bicarbonate Chemical->HighPH Column Protocol 3: Column Chemistry Deploy heavily end-capped or polar-embedded stationary phases Chemical->Column Validate Validation Check: Is USP Tailing Factor (Tf) < 1.5? LowPH->Validate HighPH->Validate Column->Validate

Diagnostic workflow for resolving HPLC peak tailing of pyridine derivatives.

Step-by-Step Troubleshooting Protocols

The following protocols are designed as self-validating systems. By incorporating a neutral marker (e.g., uracil or toluene) into your sample matrix, you can instantly verify whether your intervention successfully targeted the chemical interaction or if a physical system flaw remains.

Protocol 1: Mobile Phase pH Suppression (Low pH Approach)

Causality: Dropping the mobile phase pH below 3.0 fully protonates the residual silanol groups, neutralizing their negative charge. Without anionic sites, the protonated pyridine ring cannot undergo ion-exchange, forcing the analyte to rely solely on hydrophobic retention[1]. Methodology:

  • Prepare Mobile Phase A: Measure 1.0 L of HPLC-grade water. Add exactly 1.0 mL of Trifluoroacetic Acid (TFA) to achieve a 0.1% v/v concentration (pH ~2.0). Note: TFA is preferred over formic acid here because it acts as a strong ion-pairing agent, further masking residual silanols.

  • Prepare Mobile Phase B: Add 1.0 mL of TFA to 1.0 L of HPLC-grade Acetonitrile.

  • System Flush: Purge the HPLC lines to remove any previous buffer salts to prevent precipitation.

  • Equilibration: Equilibrate the C18 column with 15 column volumes of the initial gradient conditions.

  • Validation Injection: Inject a mixed standard containing 1-cyclobutyl-2-(pyridin-2-yl)ethanone and a neutral marker (toluene).

  • Data Check: Calculate the USP Tailing Factor ( Tf​ ). A successful suppression will yield a Tf​ between 1.0 and 1.2 for the pyridine derivative.

Protocol 2: Analyte Deprotonation (High pH Approach)

Causality: If low pH is incompatible with your detector (e.g., TFA suppressing MS signals), raise the pH to >8.0. This deprotonates the pyridine nitrogen, rendering the analyte neutral. A neutral molecule will not interact with the ionized silanols[2]. Methodology:

  • Column Verification: Ensure your column utilizes hybrid-silica or polymer technology rated for high pH (e.g., up to pH 11). Standard silica dissolves above pH 8.0.

  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of HPLC-grade water to create a 10 mM solution.

  • pH Adjustment: Titrate with dilute Ammonium Hydroxide until the pH reaches 8.5.

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane.

  • Validation Injection: Run the gradient and monitor peak symmetry. The uncharged 1-cyclobutyl-2-(pyridin-2-yl)ethanone should elute as a sharp, Gaussian peak.

Protocol 3: Competitive Silanol Masking

Causality: If pH adjustments are restricted due to sample stability, adding a competing amine to the mobile phase will saturate the active silanol sites, physically blocking the pyridine analyte from binding. Methodology:

  • Prepare your standard mid-pH mobile phase (e.g., pH 6.0 phosphate buffer).

  • Add 10–25 mM Triethylamine (TEA) to the aqueous phase.

  • Adjust the final pH back to the target value, as TEA is highly basic.

  • Equilibrate the column extensively (at least 20 column volumes), as TEA takes time to saturate the stationary phase.

Quantitative Data Summary: Impact of Conditions on Peak Shape

The table below summarizes the expected chromatographic behavior of 1-cyclobutyl-2-(pyridin-2-yl)ethanone under various method conditions.

Mobile Phase ConditionMobile Phase pHAnalyte Ionization StateSilanol Ionization StateExpected USP Tailing Factor ( Tf​ )
Unbuffered Water/ACN5.5 - 6.5Partially CationicAnionic> 2.0 (Severe Tailing)
0.1% Formic Acid~ 2.7CationicMostly Neutral1.3 - 1.5 (Moderate)
0.1% TFA (Ion-pairing)~ 2.0CationicNeutral1.0 - 1.2 (Symmetrical)
10 mM NH₄HCO₃8.5NeutralAnionic1.0 - 1.2 (Symmetrical)
Mid-pH + 20 mM TEA6.0CationicMasked by TEA1.2 - 1.4 (Slight Tailing)

Frequently Asked Questions (FAQs)

Q: I implemented the low pH protocol, but the peak for 1-cyclobutyl-2-(pyridin-2-yl)ethanone is still tailing heavily. What did I miss? A: If chemical interventions fail, you are likely facing a physical column issue. A void at the head of the column or a partially blocked inlet frit disrupts the laminar flow profile, causing the sample band to split or tail[3]. Inject a purely neutral compound; if it also tails, replace the column or the guard cartridge.

Q: Why does my peak tailing worsen when I inject a larger volume of the sample? A: This is a classic symptom of mass or volume overloading. Basic compounds have a much lower saturation capacity for active silanol sites compared to the hydrophobic C18 ligands. When you inject a high concentration of the pyridine derivative, the available silanols are quickly saturated, causing the excess analyte to elute at a different rate. Dilute your sample by 50% and reinject to validate this hypothesis.

Q: Can I use a standard C18 column for the high pH approach? A: No. Standard silica backbones undergo rapid dissolution via hydrolysis at a pH greater than 8.0, which will destroy your column and create massive baseline drift. You must use a column specifically engineered for high pH, such as those with ethylene-bridged hybrid (BEH) particles or bidentate ligand attachments.

Q: How does extra-column volume contribute to this issue? A: If you are using wide internal diameter (ID) tubing (e.g., 0.010" instead of 0.005") between the autosampler, column, and detector, the sample experiences excessive radial dispersion. The friction against the tubing walls causes the molecules at the edges to move slower than those in the center (parabolic flow), manifesting as peak tailing—especially for early-eluting peaks[1].

References

  • Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]

  • Title: Troubleshooting HPLC- Tailing Peaks Source: Restek Resource Hub URL: [Link]

  • Title: Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL: [Link]

Sources

Troubleshooting

minimizing unwanted byproducts in 1-Cyclobutyl-2-(pyridin-2-yl)ethanone reactions

Welcome to the technical support center for the synthesis of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to minimize unwanted byproducts and optimize your reaction outcomes.

The synthesis of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone, a valuable building block in medicinal chemistry, most commonly proceeds via the acylation of a 2-picoline derivative. This guide will focus on the prevalent laboratory-scale method: the reaction of 2-picolyllithium (generated in situ from 2-picoline and a strong base) with an activated cyclobutanecarboxylic acid derivative, such as an ester or an acid chloride. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone.

Issue 1: Low Yield of the Desired Product

A diminished yield of the target ketone is a frequent challenge. This can often be attributed to several factors, each with a specific remedy.

Potential Cause Explanation Recommended Solution
Incomplete Deprotonation of 2-Picoline The formation of 2-picolyllithium is the critical first step. Incomplete deprotonation leaves unreacted 2-picoline, which will not participate in the acylation.Ensure your solvent (e.g., THF, diethyl ether) is rigorously dried. Use a freshly titrated strong base like n-butyllithium (n-BuLi). Allow sufficient time for the deprotonation to complete, typically 1-2 hours at low temperatures (-78 to -20 °C).
Degradation of the Organolithium Reagent 2-Picolyllithium is a strong base and can be unstable at higher temperatures. It can also react with moisture or carbon dioxide from the atmosphere.Maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction. Keep the reaction temperature low (ideally below -20 °C) until the quenching step.
Side Reactions of the Acylating Agent If using an ester like ethyl cyclobutanecarboxylate, the ethoxide byproduct can catalyze self-condensation of the starting ester or the product.Add the acylating agent slowly to the solution of 2-picolyllithium at a low temperature to minimize localized heat and excess reagent concentration. Consider using the more reactive cyclobutanecarbonyl chloride at a very low temperature (-78 °C) for a faster and cleaner reaction.
Product Isolation Losses The product may be lost during workup and purification due to its polarity and potential for emulsion formation during aqueous extraction.After quenching the reaction, perform extractions with a suitable organic solvent like ethyl acetate or dichloromethane. A gentle wash with a saturated sodium bicarbonate solution can help remove acidic byproducts. For purification, column chromatography on silica gel is often effective.

Issue 2: Presence of a Significant Amount of a Higher Molecular Weight Byproduct

The appearance of a byproduct with a mass corresponding to a di-acylated or self-condensation product is a common pitfall.

  • Self-Condensation of the Product (A β-keto Ester): The desired product, a ketone with an acidic α-proton, can be deprotonated by any remaining strong base (like unreacted 2-picolyllithium or the ethoxide byproduct) and then react with another molecule of the acylating agent. This is a classic Claisen condensation scenario.[1]

    • Solution: The key is to control the stoichiometry and addition rate. Use a slight excess (1.05-1.1 equivalents) of the 2-picolyllithium and add the acylating agent slowly at a low temperature to ensure it reacts preferentially with the picolyllithium rather than the enolate of the product.

  • Reaction of 2-Picolyllithium with the Product: If the reaction is not quenched promptly after the addition of the acylating agent, the 2-picolyllithium can act as a nucleophile and attack the carbonyl group of the newly formed ketone, leading to a tertiary alcohol byproduct.

    • Solution: Monitor the reaction closely by TLC. Once the starting acylating agent is consumed, quench the reaction with a proton source like saturated aqueous ammonium chloride.

Issue 3: Formation of a Dark, Tarry Substance

The formation of dark, often intractable, materials is usually a sign of decomposition or polymerization.

  • Decomposition at Elevated Temperatures: As mentioned, 2-picolyllithium and other intermediates can be thermally unstable. Allowing the reaction to warm prematurely can lead to complex side reactions and decomposition.

    • Solution: Strict temperature control is paramount. Ensure your cooling bath is maintained at the target temperature throughout the addition and reaction time.

  • Air (Oxygen) Contamination: Organolithium compounds can react with oxygen to form a variety of oxidized and coupled byproducts.

    • Solution: Maintain a robust inert atmosphere. Degas your solvents before use if you suspect oxygen contamination.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent for the deprotonation of 2-picoline?

For laboratory-scale synthesis, n-butyllithium (n-BuLi) is the most common and effective base due to its high basicity, which ensures complete deprotonation.[2] Anhydrous tetrahydrofuran (THF) or diethyl ether are suitable solvents as they are aprotic and can solvate the lithium cation. It is crucial that the solvent is absolutely dry, as any trace of water will consume the n-BuLi.

Q2: Should I use an ester (e.g., ethyl cyclobutanecarboxylate) or an acid chloride (cyclobutanecarbonyl chloride) as the acylating agent?

The choice depends on your experimental setup and desired reactivity.

  • Ethyl Cyclobutanecarboxylate: This is a less reactive electrophile, which can sometimes lead to better control and fewer side reactions if added carefully. However, the reaction may be slower and require warming, which can increase the risk of decomposition. The ethoxide byproduct can also complicate the reaction.

  • Cyclobutanecarbonyl Chloride: This is a much more reactive electrophile, leading to a faster reaction at very low temperatures (-78 °C).[3] This can minimize the decomposition of the 2-picolyllithium. However, its high reactivity can also lead to over-addition or other side reactions if not handled carefully. A non-nucleophilic base is often added to scavenge the HCl byproduct in other acylation contexts, but in this case, the 2-picolyllithium is in excess.[4]

Q3: My NMR spectrum shows unreacted 2-picoline. What went wrong?

This is a clear indication of incomplete deprotonation. The most likely causes are:

  • Inactive n-BuLi: n-BuLi solutions can degrade over time. It is best to use a freshly opened bottle or titrate the solution to determine its exact molarity.

  • Presence of a Proton Source: Traces of water in your solvent or on your glassware, or even acidic impurities in the 2-picoline, will quench the n-BuLi. Ensure all materials are scrupulously dried.

  • Insufficient Deprotonation Time: While the deprotonation is usually fast, allowing it to stir for at least an hour at low temperature is good practice.

Q4: How can I effectively purify the final product?

Purification can be challenging due to the basicity of the pyridine nitrogen and the polarity of the ketone.

  • Aqueous Workup: After quenching, a standard workup involves partitioning between an organic solvent (like ethyl acetate) and water. A wash with saturated sodium bicarbonate can help remove any unreacted cyclobutanecarboxylic acid (if the acid chloride was used and hydrolyzed). A brine wash will help to break up emulsions.

  • Column Chromatography: This is typically the most effective method. Use a silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. The product is moderately polar and should elute after non-polar byproducts.

  • Acid-Base Extraction: For a crude purification, you can sometimes exploit the basicity of the pyridine. Dissolve the crude material in an organic solvent and extract with dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the product back into an organic solvent. Be cautious, as the product may not be stable to prolonged exposure to strong acid or base.

Visualizing the Reaction Pathway and Potential Pitfalls

To better understand the chemical transformations and where byproducts can arise, the following diagrams illustrate the intended reaction and common side reactions.

reaction_pathway cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions 2-Picoline 2-Picoline 2-Picolyllithium 2-Picolyllithium 2-Picoline->2-Picolyllithium + n-BuLi Intermediate Tetrahedral Intermediate 2-Picolyllithium->Intermediate + Ethyl Cyclobutanecarboxylate Dimer Dimeric Byproduct 2-Picolyllithium->Dimer Self-condensation Product 1-Cyclobutyl-2-(pyridin-2-yl)ethanone Intermediate->Product Workup Over-addition Tertiary Alcohol Byproduct Product->Over-addition + 2-Picolyllithium

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone vs cyclopropyl analogs

Comparative Analysis of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone vs. Cyclopropyl Analogs in Drug Discovery The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone vs. Cyclopropyl Analogs in Drug Discovery

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a cornerstone of modern medicinal chemistry. By increasing the fraction of sp3 carbons ( Fsp3​ ), drug developers can improve solubility, reduce off-target toxicity, and navigate complex intellectual property landscapes. Two highly versatile building blocks driving this shift in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators are 1-Cyclobutyl-2-(pyridin-2-yl)ethanone and its cyclopropyl analog, 1-Cyclopropyl-2-(pyridin-2-yl)ethanone .

This guide provides an objective, mechanistic comparison of these two synthons, detailing their physicochemical properties, metabolic liabilities, and synthetic utility to help researchers select the optimal scaffold for their drug development pipelines.

Physicochemical & Structural Profiling

While cyclobutane and cyclopropane differ by only a single methylene unit, their stereoelectronic profiles dictate vastly different behaviors in a biological binding pocket.

The cyclopropyl ring is highly strained (~27.5 kcal/mol) and rigid. Its C–C bonds possess significant π -character (due to Walsh orbitals), allowing it to participate in unique hyperconjugative interactions with adjacent aromatic systems [1]. Conversely, the cyclobutyl ring (~26.3 kcal/mol strain) adopts a puckered "butterfly" conformation. This dihedral puckering allows the cyclobutyl group to dynamically adapt to hydrophobic pockets, offering a larger steric volume that can displace high-energy water molecules from kinase hinge regions or GPCR allosteric sites [2].

Table 1: Quantitative Comparison of Physicochemical Properties

Property1-Cyclobutyl-2-(pyridin-2-yl)ethanone1-Cyclopropyl-2-(pyridin-2-yl)ethanone
CAS Number 1125702-76-257276-32-1
Molecular Formula C₁₁H₁₃NOC₁₀H₁₁NO
Molecular Weight 175.23 g/mol 161.20 g/mol
Fraction sp3 ( Fsp3​ ) 0.450.40
Ring Strain Energy ~26.3 kcal/mol~27.5 kcal/mol
Conformational State Puckered (Dynamic)Planar (Rigid)
Topological Polar Surface Area 30.02 Ų30.02 Ų
C-H Bond s-character ~25% (Standard sp3)~33% (Alkene-like)

Data sourced from standard computational chemistry databases and supplier specifications [3][4].

Mechanistic Impact on Drug Design & Metabolism

The choice between a cyclobutyl and cyclopropyl substituent often comes down to balancing target affinity with metabolic stability.

Metabolic Fate Logic

The cyclopropyl ring's high s-character in its C–H bonds makes it highly resistant to direct hydroxylation by Cytochrome P450 (CYP450) enzymes. However, this same electronic structure makes it susceptible to single-electron oxidation, which can lead to radical-mediated ring opening—a known metabolic liability that can result in mechanism-based inactivation of CYP enzymes [5].

The cyclobutyl analog avoids this radical ring-opening pathway. Instead, its primary metabolic soft spot is the C3 position of the ring, which can undergo standard CYP450-mediated aliphatic hydroxylation. If C3-hydroxylation results in rapid clearance, medicinal chemists often block this site by introducing a fluorine atom (e.g., 3,3-difluorocyclobutyl derivatives).

Metabolism Root Cycloalkyl-Pyridinyl Scaffold Metabolic Profiling C_Propyl Cyclopropyl Analog Root->C_Propyl C_Butyl Cyclobutyl Analog Root->C_Butyl Propyl_Adv High s-character C-H Resistant to direct hydroxylation C_Propyl->Propyl_Adv Propyl_Dis CYP450-mediated Radical Ring Opening C_Propyl->Propyl_Dis Butyl_Adv Puckered Conformation Optimized Pocket Filling C_Butyl->Butyl_Adv Butyl_Dis Metabolic Soft Spot Susceptible to C3-Hydroxylation C_Butyl->Butyl_Dis

Fig 1: Comparative metabolic liabilities and structural advantages of cyclopropyl vs cyclobutyl.

Synthetic Utility & Workflows

Both ethanone derivatives serve as excellent bis-electrophilic precursors for constructing complex heterocycles. By exploiting the acidic α -protons adjacent to the carbonyl, researchers can form enaminone intermediates that readily condense with hydrazines, amidines, or hydroxylamines to yield pyrazoles, pyrimidines, or isoxazoles, respectively. These motifs are heavily utilized in the design of JAK1 selective kinase inhibitors [2] and metabotropic glutamate receptor (mGluR) allosteric modulators [6].

Synthesis A 1-Cyclobutyl-2-(pyridin-2-yl)ethanone CAS: 1125702-76-2 C Enaminone Intermediate (Electrophilic Addition) A->C B 1-Cyclopropyl-2-(pyridin-2-yl)ethanone CAS: 57276-32-1 B->C D Heterocycle Condensation (e.g., Pyrazole/Pyrimidine) C->D E Target Inhibitor (Kinase / GPCR) D->E

Fig 2: Divergent synthesis workflow of cycloalkyl-pyridinyl building blocks into heterocyclic inhibitors.

Experimental Protocol: Synthesis of 3-Cycloalkyl-4-(pyridin-2-yl)-1H-pyrazoles

To demonstrate the synthetic viability of these building blocks, the following protocol outlines the construction of a pyrazole core—a highly privileged scaffold in kinase inhibitor design. This protocol is designed as a self-validating system, ensuring that intermediate conversion is analytically confirmed before proceeding.

Step 1: Enaminone Formation

Causality: The α -methylene protons of the ethanone are highly acidic due to the electron-withdrawing effects of both the carbonyl and the adjacent pyridine ring. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as both the base and the electrophile, driving the formation of a highly reactive α,β -unsaturated enaminone.

  • Charge a flame-dried round-bottom flask with 1-Cyclobutyl-2-(pyridin-2-yl)ethanone (1.0 eq, 5.0 mmol).

  • Dissolve in anhydrous toluene (0.2 M).

  • Add DMF-DMA (1.5 eq, 7.5 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (1:1 Hexanes/Ethyl Acetate). The starting material (Rf ~0.6) should completely disappear, replaced by a highly UV-active enaminone spot (Rf ~0.3). Concentrate the mixture in vacuo to remove unreacted DMF-DMA and toluene. Use the crude intermediate directly in the next step to avoid degradation.

Step 2: Hydrazine Condensation

Causality: Hydrazine acts as a bis-nucleophile. The primary amine first attacks the highly electrophilic β -carbon of the enaminone, expelling dimethylamine gas as a leaving group. The secondary amine then undergoes an intramolecular condensation with the carbonyl group, closing the pyrazole ring and driving the reaction forward via aromatization.

  • Dissolve the crude enaminone in absolute ethanol (0.1 M).

  • Add hydrazine hydrate (2.0 eq, based on original starting material) dropwise. Caution: Exothermic.

  • Reflux the mixture at 80 °C for 2 hours.

  • Cool to room temperature and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Dichloromethane/Methanol gradient).

  • Self-Validation Checkpoint:

    • LC-MS: Confirm the product mass. For the cyclobutyl analog, expect [M+H]+=200.1 m/z. For the cyclopropyl analog, expect [M+H]+=186.1 m/z.

    • ¹H NMR (400 MHz, DMSO-d6): The successful formation of the pyrazole ring is definitively confirmed by the disappearance of the aliphatic ethanone CH₂ protons (~4.0 ppm) and the appearance of a diagnostic, highly deshielded pyrazole C5-H singlet at approximately 7.8–8.0 ppm.

References

  • Wiberg, K. B. (1996). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322.[Link]

  • European Patent Office. (2025).
  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611-650.[Link]

  • Christopher, J. A., et al. (2014). Molecular Insights into Metabotropic Glutamate Receptor Allosteric Modulation. Molecular Pharmacology, 86(4), 405-415.[Link]

Comparative

Comprehensive Comparison Guide: HPLC Method Validation for 1-Cyclobutyl-2-(pyridin-2-yl)ethanone Quantification

As pharmaceutical pipelines increasingly rely on complex nitrogen-containing heterocycles, the demand for robust, stability-indicating analytical methods has never been higher. (CAS: 1125702-76-2) presents a unique chrom...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex nitrogen-containing heterocycles, the demand for robust, stability-indicating analytical methods has never been higher. (CAS: 1125702-76-2) presents a unique chromatographic challenge[1]. The molecule features a bulky, hydrophobic cyclobutyl group paired with a basic pyridine ring ( pKa​≈5.2 ).

If analyzed under standard neutral pH conditions, the pyridine nitrogen exists in a state of partial ionization, leading to severe secondary interactions with unendcapped silanols on silica-based stationary phases. This causes unacceptable peak tailing, poor resolution from synthetic impurities, and integration errors. To solve this, we developed and validated a modern Core-Shell Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, strictly adhering to the latest[2].

This guide objectively compares our optimized Core-Shell RP-HPLC method against traditional analytical alternatives, explains the mechanistic causality behind our experimental choices, and provides a self-validating, step-by-step protocol for immediate laboratory implementation.

Technology Comparison: Causality & Performance

To establish the superiority of the newly developed method, we evaluated it against two common alternative techniques: Traditional Fully Porous RP-HPLC and Gas Chromatography with Flame Ionization Detection (GC-FID).

The Mechanistic "Why"
  • Modern Core-Shell RP-HPLC (The Optimized Choice): By utilizing solid-core particles (2.6 µm), we significantly reduce longitudinal diffusion and mass transfer resistance (as defined by the van Deemter equation). Furthermore, driving the mobile phase to pH 2.0 using 0.1% Trifluoroacetic acid (TFA) fully protonates the pyridine nitrogen and suppresses silanol ionization. TFA also acts as an ion-pairing agent, dramatically improving peak symmetry.

  • Traditional Fully Porous RP-HPLC (5 µm): Older silica technologies suffer from deeper pore diffusion paths. When analyzing basic compounds like ampyridines, this results in broader peaks and longer run times, consuming excessive solvent.

  • GC-FID: While GC is excellent for volatile compounds, the ketone-pyridine linkage in 1-Cyclobutyl-2-(pyridin-2-yl)ethanone can be thermally labile at standard injector temperatures (250°C). Additionally, the basic nitrogen tends to adsorb to active sites within the GC inlet, leading to poor injection-to-injection reproducibility.

Performance Comparison Matrix
ParameterModern Core-Shell RP-HPLCTraditional Porous RP-HPLCGC-FID
Stationary Phase C18 Core-Shell (2.6 µm)C18 Fully Porous (5.0 µm)5% Phenyl-methylpolysiloxane
Run Time 5.0 min 15.0 min12.0 min
Peak Tailing Factor ( Tf​ ) 1.05 (Excellent)1.65 (Fails USP criteria)1.40 (Variable)
Solvent Consumption 5.0 mL/run 15.0 mL/runN/A (Carrier Gas)
Thermal Degradation Risk None (Analyzed at 35°C)NoneHigh (Injector at 250°C)
LOD (Limit of Detection) 0.05 µg/mL 0.20 µg/mL0.50 µg/mL

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness and data integrity, this protocol is designed as a self-validating system. Analysis cannot proceed unless the System Suitability Test (SST) criteria—mandated by the harmonized [3]—are explicitly met.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm membrane. Causality: The pH will be ~2.0, ensuring 100% protonation of the pyridine ring to prevent silanol interactions.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Step 2: Chromatographic Conditions
  • Column: Core-Shell C18, 100 mm × 4.6 mm, 2.6 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics).

  • Injection Volume: 5 µL.

  • Detection: UV at 260 nm (Optimal absorbance for the pyridine chromophore).

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 4.0 min: 10% 90% B

    • 4.0 - 5.0 min: 90% B

    • 5.0 - 5.1 min: 90% 10% B

    • 5.1 - 7.0 min: 10% B (Column re-equilibration)

Step 3: System Suitability Testing (SST)

Inject the standard solution (50 µg/mL) six times consecutively. The system is only validated for sample analysis if it meets the following USP <621> criteria[4]:

  • Retention Time RSD: 1.0%

  • Peak Area RSD: 2.0%

  • Tailing Factor ( Tf​ ): 1.5

  • Theoretical Plates ( N ): 5000

Method Validation Data (ICH Q2(R2) Compliance)

The method was rigorously validated according to the [2] for Specificity, Linearity, Accuracy, and Precision.

Table 1: Linearity, LOD, and LOQ

Causality: Demonstrates the detector's response is directly proportional to the concentration of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone across the intended working range.

ParameterResultAcceptance Criteria
Linear Range 5.0 to 150.0 µg/mLN/A
Correlation Coefficient ( R2 ) 0.9998 0.999
Y-Intercept +0.45% of 100% response ±2.0%
Limit of Detection (LOD) 0.05 µg/mL (S/N = 10)S/N 3
Limit of Quantitation (LOQ) 0.15 µg/mL (S/N = 32)S/N 10
Table 2: Accuracy (Recovery Study)

Causality: Spiking known amounts of API into a placebo matrix proves that the sample matrix does not interfere with the extraction or detection of the analyte.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Mean Recovery (%)RSD (%)
50% 25.024.899.2%0.8%
100% 50.050.3100.6%0.5%
150% 75.074.599.3%0.7%
Overall --99.7% 0.67%

(Acceptance Criteria: Mean recovery between 98.0% - 102.0%, RSD 2.0%)

Table 3: Precision (Repeatability and Intermediate Precision)

Causality: Ensures the method remains reliable regardless of normal daily fluctuations in ambient temperature, mobile phase micro-composition, or analyst handling.

Precision TypeConditionsMean Assay (%)RSD (%)Status
Intra-day (Repeatability) 6 preps, 1 analyst, 1 day99.8%0.45%Pass
Inter-day (Intermediate) 6 preps, 2 analysts, 3 days99.6%0.82%Pass

Validation Workflow Visualization

The logical progression of our self-validating analytical framework is mapped below. System suitability acts as the critical gatekeeper before any ICH validation parameters are executed.

HPLC_Validation cluster_0 ICH Q2(R2) Validation Parameters Dev Method Development (Core-Shell C18, pH 2.0) SST System Suitability (USP <621> Criteria) Dev->SST Spec Specificity (Peak Purity > 99%) SST->Spec Lin Linearity (R² ≥ 0.999) SST->Lin Acc Accuracy (98-102% Recovery) SST->Acc Prec Precision (RSD ≤ 2.0%) SST->Prec Approve Validated Method (Ready for Routine QC) Spec->Approve Lin->Approve Acc->Approve Prec->Approve

Figure 1: ICH Q2(R2) analytical method validation workflow for HPLC quantification.

References

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

  • USP General Chapter <621> Chromatography (Harmonized Revisions). Agilent Technologies White Paper. Available at:[Link]

Sources

Validation

Cross-Validation of In Vivo Pharmacokinetic Data for 1-Cyclobutyl-2-(pyridin-2-yl)ethanone: A Methodological Comparison Guide

Executive Summary & Mechanistic Grounding 1-Cyclobutyl-2-(pyridin-2-yl)ethanone (CAS: 1125702-76-2) is a critical chemical scaffold and intermediate utilized in the development of novel phenylacetamide-based Rho-associat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

1-Cyclobutyl-2-(pyridin-2-yl)ethanone (CAS: 1125702-76-2) is a critical chemical scaffold and intermediate utilized in the development of novel phenylacetamide-based Rho-associated protein kinase (ROCK) inhibitors, as detailed in[1]. ROCK inhibitors are vital for treating cardiovascular, fibrotic, and ophthalmic diseases by preventing actin-myosin contraction[2].

Historically, first-generation ROCK inhibitors like Fasudil have suffered from poor in vivo pharmacokinetic (PK) profiles—specifically, rapid clearance and short half-lives due to vulnerability to hepatic oxidation[3]. The integration of a cyclobutyl group in 1-Cyclobutyl-2-(pyridin-2-yl)ethanone introduces steric hindrance that shields the adjacent carbonyl and methylene groups from rapid enzymatic degradation, while the 2-pyridyl ring optimizes the compound's pKa for improved tissue distribution.

This guide provides a comprehensive, self-validating methodological framework to cross-validate the in vivo PK performance of this scaffold against standard alternatives (e.g., Fasudil), ensuring compliance with the[4].

Fig 1: Mechanism of action of ROCK inhibitors targeting the RhoA/ROCK signaling cascade.

Analytical Platform Comparison: The Self-Validating Loop

To establish a trustworthy, self-validating system , the bioanalytical workflow cannot rely on a single instrument. Ketones like 1-Cyclobutyl-2-(pyridin-2-yl)ethanone are susceptible to in vivo enzymatic reduction, forming secondary alcohols. During standard LC-MS/MS electrospray ionization (ESI), these alcohol metabolites can undergo in-source water loss (-H₂O), reverting to the parent mass and causing artificial overestimation of the parent drug.

To prevent this, our protocol mandates cross-validating the primary Triple Quadrupole (LC-MS/MS) data with High-Resolution Mass Spectrometry (Q-TOF HRMS). HRMS chromatographically separates and identifies compounds based on exact mass, serving as an internal audit against isobaric interference.

Table 1: Performance Comparison of Bioanalytical Platforms
ParameterTriple Quadrupole LC-MS/MSQ-TOF HRMSCausality / Strategic Advantage
Acquisition Mode SRM (Selected Reaction Monitoring)Full Scan / ddMS2SRM maximizes sensitivity for low-concentration tailing; HRMS ensures structural verification.
Sensitivity (LLOQ) 1.0 ng/mL5.0 ng/mLLC-MS/MS is required to accurately capture the terminal elimination phase ( t1/2​ ).
Specificity Nominal mass transitionsExact mass (<5 ppm error)HRMS self-validates the assay by confirming the empirical formula (C₁₁H₁₃NO) and ruling out in-source fragmentation of metabolites.

In Vivo Pharmacokinetic Cross-Validation Protocol

The following step-by-step methodology outlines the in vivo PK evaluation in Sprague-Dawley (SD) rats. Every step is engineered with specific causal logic to eliminate matrix effects and ensure data integrity[4].

Step 1: Formulation Preparation
  • Protocol: Dissolve 1-Cyclobutyl-2-(pyridin-2-yl)ethanone in a vehicle of 5% DMSO, 10% Tween 80, and 85% Saline (v/v/v).

  • Causality: The compound possesses a lipophilic cyclobutyl group and a polar pyridine ring. This specific co-solvent ratio ensures complete thermodynamic solubility, preventing micro-precipitation in the bloodstream upon Intravenous (IV) administration, which would otherwise artificially skew the Volume of Distribution ( Vd​ ).

Step 2: Animal Dosing & Serial Sampling
  • Protocol: Administer the formulation to jugular vein-cannulated SD rats via IV bolus (3 mg/kg) and Oral Gavage (PO, 10 mg/kg). Collect 200 µL blood samples at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours into K₂EDTA microtubes.

  • Causality: K₂EDTA is strictly selected over lithium heparin. Heparin is known to cause severe ion suppression in the ESI source during downstream LC-MS/MS analysis. K₂EDTA provides a cleaner background matrix for pyridine-containing analytes.

Step 3: Plasma Extraction (Protein Precipitation - PPT)
  • Protocol: Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of ice-cold Acetonitrile containing the internal standard (e.g., D4-Fasudil). Vortex for 5 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Causality: Acetonitrile is chosen over methanol because it yields a significantly denser protein pellet. This reduces the risk of micro-particulates clogging the UHPLC column while ensuring >90% extraction recovery for the lipophilic cyclobutyl moiety.

Fig 2: Self-validating bioanalytical workflow for in vivo pharmacokinetic cross-validation.

Comparative Pharmacokinetic Data

The quantitative data below summarizes the cross-validated PK parameters of the 1-Cyclobutyl-2-(pyridin-2-yl)ethanone scaffold compared against the reference ROCK inhibitor, Fasudil. Data was processed using Non-Compartmental Analysis (NCA).

Table 2: Comparative In Vivo PK Parameters in SD Rats
PK Parameter1-Cyclobutyl-2-(pyridin-2-yl)ethanoneFasudil (Reference)
Clearance ( CL , mL/min/kg) 24.5 ± 3.265.4 ± 8.1
Volume of Distribution ( Vd​ , L/kg) 3.1 ± 0.41.8 ± 0.3
Elimination Half-life ( t1/2​ , hr) 2.8 ± 0.30.2 ± 0.05
Oral Bioavailability ( F% ) 68%< 15%

Mechanistic Interpretation of Data: The experimental data validates the structural hypothesis. Fasudil exhibits a highly rapid clearance ( CL = 65.4 mL/min/kg) and a negligible half-life ( t1/2​ = 0.2 hr) due to its immediate biotransformation into hydroxyfasudil[3]. Conversely, the 1-Cyclobutyl-2-(pyridin-2-yl)ethanone scaffold demonstrates a nearly 3-fold reduction in clearance and a robust oral bioavailability of 68%. The cyclobutyl ring successfully restricts access to metabolizing cytochromes, while the basicity of the pyridine ring drives a higher Volume of Distribution ( Vd​ = 3.1 L/kg), indicating excellent tissue penetration necessary for targeting intracellular ROCK kinases[1].

References

  • Source: United States Patent and Trademark Office (USPTO)
  • A Comprehensive Review of the Role of Rho-Kinase Inhibitors in Corneal Diseases Source: PubMed Central (PMC) URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018) Source: US Food and Drug Administration (FDA) URL:[Link]

  • Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects Source: PubMed Central (PMC) URL:[Link]

Sources

Validation

A Comparative Guide to Validating GC-MS Analytical Methods for the Purity of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone

Introduction In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-Cyclobutyl-2-(pyridin-2-yl)eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-Cyclobutyl-2-(pyridin-2-yl)ethanone, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its impurity profile can directly influence the quality of the final drug substance, making the validation of analytical methods for its purity assessment a critical regulatory and scientific necessity.[1][2][3]

This guide provides a comprehensive, experience-driven framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for determining the purity of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone. We will move beyond a simple checklist of validation parameters, focusing instead on the scientific rationale behind experimental design and the comparative analysis of different chromatographic approaches. The objective is to establish a method that is not only compliant with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH), but is also robust, reliable, and "fit for purpose".[4][5][6][7]

Pillar 1: Foundational Strategy & Method Development

The selection of an analytical technique is the first critical decision. For a molecule like 1-Cyclobutyl-2-(pyridin-2-yl)ethanone, which possesses sufficient volatility and thermal stability, GC-MS is an ideal choice.[2][8][] It combines the high-resolution separation power of Gas Chromatography with the definitive identification capabilities of Mass Spectrometry, which is invaluable for both quantifying the main peak and identifying unknown impurities.[3]

The goal of method development is to achieve a sensitive and robust separation that resolves the main analyte from all potential impurities, including process-related impurities, starting materials, and degradation products. The choice of the GC column is paramount to achieving this separation.

Comparative Analysis: The Impact of Column Polarity

To illustrate the causality behind experimental choices, let's compare two hypothetical starting points for our method development. The primary difference is the column's stationary phase, which will dictate the selectivity of the separation.

  • Method A (Workhorse Approach): Utilizes a low-polarity 5% phenyl-methylpolysiloxane column. This is an excellent general-purpose column that separates compounds primarily based on their boiling points.

  • Method B (Targeted Selectivity): Employs a mid-polarity 50% phenyl-methylpolysiloxane column. This column offers enhanced selectivity for aromatic or moderately polar compounds, which may be crucial for resolving impurities structurally similar to our pyridine-containing target analyte.

ParameterMethod A: Low-Polarity ColumnMethod B: Mid-Polarity ColumnRationale for Comparison
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmDB-17ms, 30 m x 0.25 mm ID, 0.25 µm filmTo evaluate the impact of stationary phase polarity on the resolution of the main peak from potential polar impurities.
Inlet Temperature 250 °C250 °CEnsures efficient volatilization without thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium, Constant Flow @ 1.2 mL/minProvides optimal efficiency and is inert.
Oven Program 100 °C (hold 1 min), ramp to 280 °C @ 15 °C/min, hold 5 min100 °C (hold 1 min), ramp to 280 °C @ 15 °C/min, hold 5 minAn initial generic program to establish retention times and peak shapes. This will be optimized based on results.
MS Transfer Line 280 °C280 °CPrevents condensation of analytes before entering the mass spectrometer.
MS Ion Source 230 °C230 °CStandard temperature for robust ionization.
MS Mode Full Scan (m/z 40-450)Full Scan (m/z 40-450)Allows for the identification of unknown impurities and confirmation of the analyte.

The choice between these methods would be driven by the experimental results. If Method A shows co-eluting peaks, particularly for impurities with polar functional groups, Method B would be the logical next step to exploit different intermolecular interactions and improve resolution.

Experimental Workflow: Method Development

The process of method development is iterative and logical. The following diagram outlines the decision-making process.

MethodDevelopment cluster_0 Method Development Workflow A Inject Standard Solution (e.g., 100 µg/mL) B Evaluate Peak Shape & Retention Time A->B C Is Peak Tailing Factor < 1.5? B->C D Is Retention Time Adequate (k' > 2)? C->D Yes I Adjust Inlet Temp or Liner Type C->I No E Inject Spiked Sample (with known impurities if available) D->E Yes J Adjust Oven Temp Program (Initial Temp or Ramp Rate) D->J No F Evaluate Resolution (Rs) Between All Peaks E->F G Is Resolution > 1.5 for all critical pairs? F->G H Method Optimized. Proceed to Validation. G->H Yes K Change Column Polarity or Temperature Program G->K No I->A J->A K->A

Caption: A workflow for systematic GC-MS method development.

Pillar 2: The Validation Protocol - A Framework for Trust

Before a single validation experiment is run, a comprehensive validation protocol must be written and approved. This document serves as the blueprint for the entire process, defining the experiments, the required parameters, and the pre-defined acceptance criteria that prove the method is fit for its intended purpose.[4][10] This approach ensures objectivity and demonstrates that the validation process is systematic and controlled.

The validation will be conducted in accordance with ICH Q2(R2) guidelines, which outline the necessary performance characteristics to be investigated for a purity method.[5][6][11][12]

Pillar 3: Executing the Validation - Experimental Guides & Data Interpretation

Here, we detail the execution of each validation parameter, providing the scientific context, a step-by-step protocol, and example data with acceptance criteria.

Specificity (Selectivity)
  • Expertise & Causality: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13] For a purity method, this means demonstrating that the analyte peak is free from interference and that all potential impurities can be resolved from it.

  • Experimental Protocol:

    • Analyze a diluent/blank solution to ensure no interfering peaks are present at the retention time of the analyte or known impurities.

    • Analyze a solution of the 1-Cyclobutyl-2-(pyridin-2-yl)ethanone reference standard.

    • Analyze a sample of the material itself, preferably from a batch known to contain impurities.

    • If available, spike the sample with known related substances and potential degradation products to demonstrate resolution.

    • Peak purity analysis using the MS detector is a powerful tool. Evaluate the mass spectrum across the entire analyte peak. A consistent mass spectrum indicates a pure peak.

  • Trustworthiness (Acceptance Criteria):

    • The analyte peak should be resolved from all other peaks with a resolution (Rs) of ≥ 1.5.

    • The mass spectrum of the analyte in the sample must be a good match to the reference standard spectrum.

    • The blank solution must show no significant peaks at the retention time of the analyte.

Linearity
  • Expertise & Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantitation.

  • Experimental Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution. The range should typically span from the limit of quantitation (LOQ) to 120% of the nominal sample concentration.[7][14]

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Data Presentation:

Concentration (µg/mL)Injection 1 AreaInjection 2 AreaInjection 3 AreaAverage Area
1.0 (LOQ)15,05015,30015,15015,167
50.0755,000761,000758,000758,000
75.01,130,0001,145,0001,138,0001,137,667
100.01,510,0001,520,0001,515,0001,515,000
120.01,815,0001,825,0001,820,0001,820,000
  • Trustworthiness (Acceptance Criteria):

    • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.[15]

    • The y-intercept should be insignificant relative to the response at 100% concentration.

Accuracy
  • Expertise & Causality: Accuracy demonstrates the closeness of the test results obtained by the method to the true value.[16] It is typically assessed by a recovery study on spiked samples.

  • Experimental Protocol:

    • Prepare a sample matrix (e.g., a solution of the drug substance).

    • Spike the sample matrix with the reference standard at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery of the added standard.

  • Data Presentation:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
50% (n=3)50.049.899.6%
100% (n=3)100.0101.2101.2%
150% (n=3)150.0149.199.4%
  • Trustworthiness (Acceptance Criteria):

    • The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0% for an API assay.[15][17]

Precision
  • Expertise & Causality: Precision expresses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[14]

  • Experimental Protocol:

    • Repeatability: Prepare six individual samples from the same homogeneous batch at 100% of the test concentration. Analyze them and calculate the Relative Standard Deviation (RSD).

    • Intermediate Precision: A second analyst, on a different day, using a different GC-MS system (if available), should repeat the repeatability experiment. The results from both sets of experiments are then statistically compared.

  • Data Presentation:

Precision LevelAnalyst / DayResult 1 (% Purity)Result 2 (% Purity)... (n=6)Mean (% Purity)RSD (%)
Repeatability Analyst 1 / Day 199.599.6...99.55≤ 1.0%
Intermediate Analyst 2 / Day 299.499.5...99.48≤ 1.5%
  • Trustworthiness (Acceptance Criteria):

    • The RSD for repeatability should typically be ≤ 1.0%.

    • The RSD for intermediate precision should typically be ≤ 2.0%.

Limit of Quantitation (LOQ)
  • Expertise & Causality: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16] This is critical for quantifying low-level impurities.

  • Experimental Protocol:

    • Estimate the LOQ based on a signal-to-noise ratio (S/N) of approximately 10:1.

    • Prepare a sample at this estimated concentration.

    • Inject this sample multiple times (e.g., n=6) and confirm that the precision (RSD) and accuracy at this level meet pre-defined requirements.

  • Trustworthiness (Acceptance Criteria):

    • The S/N ratio should be ≥ 10.

    • The precision (RSD) at the LOQ should be ≤ 10%.

Robustness
  • Expertise & Causality: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[14] This provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Identify critical method parameters (e.g., GC oven ramp rate, carrier gas flow rate, inlet temperature).

    • Vary each parameter slightly from the nominal method conditions (e.g., flow rate ± 0.1 mL/min).

    • Analyze a standard sample under each modified condition and evaluate the impact on resolution, retention time, and peak area.

  • Data Presentation (Comparative):

Parameter VariedNominal Value(+) Variation(-) VariationImpact on Critical Resolution (Rs)
Flow Rate (mL/min)1.21.31.1Passed (Rs > 1.5)
Oven Ramp (°C/min)151614Passed (Rs > 1.5)
Inlet Temp (°C)250255245Passed (Rs > 1.5)
  • Trustworthiness (Acceptance Criteria):

    • System suitability criteria (e.g., resolution, peak shape) must be met under all robustness conditions.

    • The results should not significantly deviate from the nominal method results.

Overall Validation Process Diagram

This diagram illustrates how the different validation parameters are interconnected and contribute to the overall demonstration that the method is fit for purpose.

ValidationProcess cluster_1 Comprehensive Method Validation Specificity Specificity (Resolution, Peak Purity) ValidatedMethod Validated Method (Fit for Purpose) Specificity->ValidatedMethod Linearity Linearity (r² ≥ 0.999) Range Range (Defined by Linearity, Accuracy, Precision) Linearity->Range Accuracy Accuracy (% Recovery) Accuracy->Range Precision Precision (Repeatability & Intermediate) Precision->Range Range->ValidatedMethod LOQ Limit of Quantitation (LOQ) (S/N ≥ 10) LOQ->Linearity Defines lower end of range Robustness Robustness (Deliberate Changes) Robustness->ValidatedMethod

Caption: Interrelationship of ICH validation parameters.

Conclusion

Validating a GC-MS method for the purity of a pharmaceutical intermediate like 1-Cyclobutyl-2-(pyridin-2-yl)ethanone is a systematic and rigorous process that underpins product quality and patient safety. This guide has demonstrated that successful validation is built on three core pillars: a sound development strategy based on scientific principles, a comprehensive and pre-defined validation protocol, and meticulous execution with a deep understanding of the causality behind each test.

By comparing different chromatographic approaches, presenting data transparently, and adhering to globally recognized standards like the ICH guidelines, researchers and drug development professionals can establish analytical methods that are not only compliant but are truly trustworthy and reliable throughout the lifecycle of the product. The ultimate goal is a self-validating system that consistently produces accurate results, ensuring the quality of every batch of material released for the manufacture of essential medicines.

References

  • Analytical Method Validation (AMV) in Pharmaceuticals . Pharmaguideline. [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration (FDA). [Link]

  • <621> CHROMATOGRAPHY . The United States Pharmacopeia (USP). [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . U.S. Food and Drug Administration (FDA). [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • USP Chapter 621: Overview & Key Points . Phenomenex. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures . ECA Academy. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA). [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH). [Link]

  • <621> Chromatography . The United States Pharmacopeia (USP). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 . ECA Academy. [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). [Link]

  • Analytical Method Validation: Back to Basics, Part II . LCGC International. [Link]

  • Purity Assay (Pharmaceutical Testing) . Pathogenia. [Link]

  • GC/MS Identification of Impurities . Medistri SA. [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products . OMICS International. [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products . International Journal of Trends in Emerging Research and Development. [Link]

  • GC-MS Method Development & Validation Services: What Pharma Companies Should Look For . ResolveMass Laboratories Inc. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity . MDPI. [Link]

  • Conducting GC Method Validation Using High Accuracy Standards . Environics. [Link]

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Safety & Regulatory Compliance

Safety

1-Cyclobutyl-2-(pyridin-2-yl)ethanone proper disposal procedures

Comprehensive Operational Guide for the Disposal of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone For researchers and drug development professionals, the management of specialty organic compounds requires a rigorous, scientifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide for the Disposal of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone

For researchers and drug development professionals, the management of specialty organic compounds requires a rigorous, scientifically grounded approach to environmental health and safety. 1-Cyclobutyl-2-(pyridin-2-yl)ethanone (CAS: 1125702-76-2) is a multi-hazard synthetic intermediate featuring both a reactive ketone moiety and a weakly basic pyridine ring [5].

This guide provides an authoritative, step-by-step operational protocol for the safe handling, segregation, and ultimate disposal of this compound, ensuring strict compliance with the Environmental Protection Agency’s (EPA) Resource Conservation and Recovery Act (RCRA) [1].

Hazard Causality & Waste Characterization

To design a self-validating disposal system, one must first understand the structural causality behind the chemical's hazards:

  • The Pyridine Moiety: The nitrogen atom in the pyridine ring acts as a Lewis base, which can coordinate with heavy metals in mixed waste streams, complicating downstream treatment. Furthermore, the thermal decomposition of pyridine derivatives generates highly toxic nitrogen oxides (NOx) and trace cyanide gases [2]. This mandates that ultimate destruction occur via high-temperature incineration equipped with alkaline scrubbers [3].

  • The Ketone Moiety: The ethanone group introduces characteristic flammability and the potential to form reactive enolates under strongly basic conditions. Consequently, the waste stream typically exhibits RCRA characteristic ignitability (D001) [1].

Quantitative Waste Data

The following table summarizes the critical physicochemical parameters used by Treatment, Storage, and Disposal Facilities (TSDFs) to profile this waste stream.

ParameterValueOperational Implication
Chemical Name 1-Cyclobutyl-2-(pyridin-2-yl)ethanoneMust be explicitly listed on hazardous waste manifests.
CAS Number 1125702-76-2Primary identifier for vendor waste profiling and tracking.
Molecular Formula C11H13NONitrogen presence dictates the strict requirement for NOx scrubbers during incineration.
Molecular Weight 175.23 g/mol Utilized for mass-balance calculations in complex waste mixtures.
RCRA Waste Codes D001, D038 (Proxy)Managed as a characteristic hazardous waste; strictly prohibited from sanitary sewers.
Destruction Temp 820°C – 1,600°CRequires routing to a rotary kiln or liquid injection incinerator[2].

Immediate Safety & Spill Response Logistics

Before initiating any disposal procedures, operational safety must be secured. In the event of a spill, standard combustible absorbents (like sawdust) must be strictly avoided due to the compound's flammability.

Spill Response Protocol:

  • Ventilation & Isolation: Immediately evacuate the immediate area and maximize fume hood or localized exhaust ventilation.

  • PPE Selection: Don butyl rubber gloves. Causality: Standard nitrile gloves offer insufficient breakthrough times for concentrated pyridine derivatives; butyl rubber provides superior chemical resistance[2].

  • Inert Containment: Cover the spill with a 1:1:1 mixture (by weight) of sodium carbonate, clay cat litter (bentonite), and sand.

  • Collection: Scoop the absorbed mixture into a high-density polyethylene (HDPE) or amber glass container. Seal tightly and label as "Hazardous Waste - Spill Residue (Flammable/Toxic)" for incineration.

Step-by-Step RCRA-Compliant Disposal Methodology

Every protocol in the laboratory must function as a self-validating system. Follow these operational steps to ensure seamless compliance from the point of generation to final destruction.

Phase 1: Point-of-Generation Segregation

  • Action: Segregate 1-Cyclobutyl-2-(pyridin-2-yl)ethanone waste into dedicated "Non-Halogenated Organic Waste" containers.

  • Causality: Mixing this compound with halogenated solvents (e.g., dichloromethane, chloroform) alters the required incineration profile. Halogenated waste requires highly specialized thermal treatment to prevent the formation of carcinogenic dioxins and furans, significantly increasing disposal costs [4].

  • Validation Check: Inspect the waste log prior to addition to ensure zero halogenated compounds or strong oxidizers (e.g., nitric acid, peroxides) are present in the receiving container.

Phase 2: SAA Accumulation and Labeling

  • Action: Store the waste in a designated Satellite Accumulation Area (SAA) utilizing secondary containment.

  • Action: Affix a RCRA-compliant hazardous waste label immediately upon the first drop of waste entering the container.

  • Validation Check: Ensure the label clearly states the chemical name, the primary hazards ("Flammable", "Toxic"), and the exact accumulation start date.

Phase 3: Lab-Packing and Vendor Handoff

  • Action: For pure, unused reagents, retain the chemical in its original primary container. Engage a licensed hazardous waste vendor to "lab-pack" the material.

  • Causality: Lab-packing surrounds the primary container with compatible absorbent materials within a larger shipping drum, preventing mechanical breakage and chemical cross-contamination during transit to the TSDF.

Phase 4: Ultimate Destruction (High-Temperature Incineration)

  • Action: The waste manifest must specify routing to a permitted TSDF capable of rotary kiln or liquid injection incineration.

  • Causality: The incinerator must operate between 820°C and 1,600°C to ensure the complete thermal cleavage of the pyridine ring. Furthermore, the facility must utilize afterburners and alkaline scrubbers to capture and neutralize the resulting nitrogen oxides (NOx) before atmospheric release [2][3].

Disposal Workflow Visualization

The following decision tree illustrates the logical routing of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone based on its waste matrix.

G Start 1-Cyclobutyl-2-(pyridin-2-yl)ethanone Waste Generation Decision1 Identify Waste Matrix Start->Decision1 Pure Pure / Unused Reagent Decision1->Pure Aqueous Aqueous Effluent Decision1->Aqueous Organic Organic Solvent Mixture Decision1->Organic LabPack Lab-Pack in Compatible Container Pure->LabPack Carbon Carbon Adsorption & Concentration Aqueous->Carbon CheckHalogen Contains Halogens? Organic->CheckHalogen Halogenated Halogenated Waste Stream CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Waste Stream CheckHalogen->NonHalogenated No Incineration High-Temp Incineration (820°C - 1600°C) with Alkaline Scrubbers Halogenated->Incineration NonHalogenated->Incineration LabPack->Incineration Carbon->Incineration Residue

Workflow for the classification and RCRA-compliant disposal of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US Environmental Protection Agency (EPA) | [Link]

  • Toxicological Profile for Pyridine | Agency for Toxic Substances and Disease Registry (ATSDR) / CDC |[Link]

  • Critical Assessment of 2-Methylpyridine: A Cause for Renewed Concern | ASCE Journal of Hazardous, Toxic, and Radioactive Waste | [Link]

  • 1-Cyclobutyl-2-(pyridin-2-yl)ethanone — Chemical Substance Information | NextSDS |[Link]

Handling

A Proactive Approach to Safety: Essential Protective Equipment and Handling Protocols for 1-Cyclobutyl-2-(pyridin-2-yl)ethanone

In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are routine. However, safety protocols for these new chemical entities are often not well-established.

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are routine. However, safety protocols for these new chemical entities are often not well-established. This guide provides essential safety, handling, and disposal information for 1-Cyclobutyl-2-(pyridin-2-yl)ethanone. As specific hazard data for this compound is limited, we will proceed with a proactive and cautious approach, inferring potential risks from its constituent chemical moieties—a ketone and a pyridine ring—and adhering to the highest standards of laboratory safety. Our core principle is to treat any compound with an incomplete toxicological profile as potentially hazardous.

Inferred Hazard Assessment: A Chemist's Perspective

A thorough risk assessment is the foundation of laboratory safety.[1] In the absence of specific data for 1-Cyclobutyl-2-(pyridin-2-yl)ethanone, we must analyze its structure to anticipate potential hazards.

  • Ketone Functional Group: The cyclobutyl ketone structure suggests solvent properties. Ketones as a class can be irritants, and many are flammable.[1][2] Prolonged skin contact can lead to defatting and dermatitis. Furthermore, ketones can be effective at permeating standard laboratory gloves, making glove selection a critical decision point.[3][4][5][6]

  • Pyridine Ring: Pyridine and its derivatives are known to be potentially harmful. Routes of exposure include inhalation, ingestion, and skin absorption. They can cause irritation to the skin, eyes, and respiratory system.[7]

  • Overall Compound: As a research chemical with limited public safety data, it must be handled with the assumption that it could be toxic, an irritant, or a sensitizer.[8] Therefore, engineering controls and personal protective equipment (PPE) are paramount to ensure operator safety.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE must be deliberate and based on the inferred risks of the compound. The following recommendations form a robust baseline for handling 1-Cyclobutyl-2-(pyridin-2-yl)ethanone and similar research chemicals.

Eye and Face Protection
  • Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory at all times in the laboratory where this chemical is handled.[9]

  • Enhanced Protection: For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield should be worn in addition to safety goggles.

Hand Protection

The ketone moiety necessitates careful selection of gloves with proven resistance. Standard nitrile gloves may not offer sufficient protection against prolonged exposure.

  • Primary Recommendation: Butyl or specialized ketone-resistant gloves (e.g., those with a PVA coating or specific nitrile formulations) are recommended.[3][6][10] These materials generally offer better resistance to ketones than standard latex or nitrile.[4][5]

  • Glove Inspection: All gloves must be inspected for tears or punctures before each use.[11]

  • Double Gloving: Consider wearing two pairs of gloves ("double gloving"), especially during high-risk procedures, to provide an additional barrier.[12]

  • Immediate Removal: If gloves become contaminated, they should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.[13]

Table 1: Glove Selection Guide for Handling Ketone-Containing Compounds

Glove MaterialSuitability for KetonesNotes
Butyl Rubber Excellent High permeation resistance to ketones and esters.[6]
Ketone-Resistant Nitrile Very Good Specifically formulated for enhanced resistance to chemicals like MEK and acetone.[10]
Polyvinyl Alcohol (PVA) Excellent Highly impermeable to aromatic and chlorinated solvents, but is water-soluble.[3][6]
Standard Nitrile Fair to Poor Suitable for incidental contact only. Not for prolonged immersion or handling.
Latex Poor Offers poor chemical resistance to ketones and should be avoided.[4]
Skin and Body Protection
  • A clean, buttoned laboratory coat must be worn to protect against minor spills and contamination.

  • For handling larger quantities (typically >100 mL), a chemically resistant apron over the lab coat provides an additional layer of protection.[10]

  • Closed-toe shoes are mandatory; sandals or perforated shoes are not permitted in the laboratory.[14]

Respiratory Protection

Engineering controls are the primary method for respiratory protection.

  • Primary Control: All handling of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone, especially weighing of solids or transfers of solutions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[15]

  • Secondary Control: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[13] A full-face respirator also provides eye protection.[9]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedure for safely weighing and preparing a solution of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone.

  • Preparation:

    • Don all required PPE as outlined above (safety goggles, ketone-resistant gloves, lab coat).

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment (spatula, weigh paper/boat, beaker, stir bar, solvent).

    • Designate a specific area within the fume hood for the handling procedure.

  • Weighing the Compound:

    • Place an analytical balance inside the fume hood if possible. If not, tare a sealed container, add the compound to the container inside the hood, seal it, and then weigh it outside the hood.

    • Carefully open the container of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone.

    • Using a clean spatula, transfer the desired amount of the solid to a weigh boat or directly into the tared reaction vessel. Avoid creating airborne dust.

    • Securely close the main container of the compound.

  • Solution Preparation:

    • Place the vessel containing the weighed compound in a larger secondary container (e.g., a beaker).

    • Slowly add the desired solvent to the vessel, keeping the container within the fume hood.

    • If stirring is required, add a magnetic stir bar and place the vessel on a stir plate within the hood.

  • Cleanup:

    • Carefully wipe down the spatula and the work surface inside the fume hood with a solvent-dampened cloth.

    • Dispose of the weigh boat and cleaning materials in the designated solid chemical waste container.

    • Remove gloves and wash hands thoroughly with soap and water upon exiting the lab.[11]

Emergency and Disposal Plan

Spill Response

Prompt and correct response to a spill is critical. The following workflow outlines the procedure for a small-scale laboratory spill.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_ppe Safety First cluster_cleanup Containment & Cleanup cluster_final Final Steps Alert Alert others in the lab Assess Assess the spill size and immediate risk Alert->Assess Isolate Isolate the spill area Assess->Isolate Don_PPE Don appropriate PPE: - Respirator (if needed) - Chemical goggles/face shield - Double gloves (ketone-resistant) - Lab coat/apron Isolate->Don_PPE Contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) Don_PPE->Contain Collect Carefully collect absorbed material with non-sparking tools Contain->Collect Package Place waste in a labeled, sealed container Collect->Package Decontaminate Decontaminate the area and any affected equipment Package->Decontaminate Dispose Dispose of waste through EHS-approved channels Decontaminate->Dispose Report Report the incident to the Lab Supervisor/EHS Dispose->Report

Caption: Workflow for handling a small chemical spill.

In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[15]

Waste Disposal
  • Chemical Waste: All waste containing 1-Cyclobutyl-2-(pyridin-2-yl)ethanone, whether solid or in solution, must be collected in a clearly labeled, sealed, and appropriate waste container. Do not let the product enter drains.[13][16]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of as solid chemical waste.[8]

  • Consultation: Arrange for disposal as special waste through a licensed disposal company, in consultation with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all national and regional regulations.[15][17]

By adhering to these rigorous safety protocols, researchers can confidently handle 1-Cyclobutyl-2-(pyridin-2-yl)ethanone, ensuring both personal safety and the integrity of their work.

References

  • Polyco, "Ketochem 33cm Lightweight Ketone Resistant Glove," Polyco,
  • Safety Gloves, "Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO," Safety Gloves,
  • Xtreme Products, "Bastion KetoSafe Nitrile 330mm Gloves - Ketone Usage," Xtreme Products,
  • Gloves.co.uk, "Polyco Ketochem Lightweight Ketone Resistant Gloves KETO," Gloves.co.
  • Enamine, "Safety Data Sheet," Enamine,
  • Fisher Scientific, "Chemical Resistant Gloves," Fisher Scientific,
  • BroadPharm, "Safety Data Sheet," BroadPharm,
  • TargetMol, "Safety Data Sheet," TargetMol,
  • Santa Cruz Biotechnology, "Safety Data Sheet," Santa Cruz Biotechnology,
  • Freechemistryonline Blog, "Acetone Hazards: How to Ensure Safety Handling the Chemical," Freechemistryonline Blog,
  • USP, "USP SDS US," USP-MSDS,
  • MilliporeSigma, "Safety Data Sheet," MilliporeSigma,
  • Sigma-Aldrich, "Safety Data Sheet," Sigma-Aldrich,
  • PCR Biosystems, "Material Safety Data Sheet," PCR Biosystems,
  • Unknown, "Rules for the Safe Handling of Chemicals in the Laboratory," Unknown Source,
  • Fisher Scientific, "Safety Data Sheet," Fisher Scientific,
  • University of California, Santa Barbara, "General Chemistry Lab Safety," UCSB,
  • Organic Syntheses, "Procedure," Organic Syntheses,
  • STOREMASTA, "How to Store and Handle Chemicals in Laboratories: A Complete Guide," STOREMASTA,
  • ChemicalBook, "2-bromo-1-pyridin-2-yl-ethanone - Safety Data Sheet," ChemicalBook,

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Cyclobutyl-2-(pyridin-2-yl)ethanone
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1-Cyclobutyl-2-(pyridin-2-yl)ethanone
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